4'-Hydroxyflavanone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHVIYHWWQYJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022487 | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-37-3 | |
| Record name | 4′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 4'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4'-Hydroxyflavanone
This document provides a comprehensive technical overview of this compound, a naturally occurring flavonoid with significant potential in cosmetic and clinical research. It details the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.
Chemical Identity and Structure
This compound, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at position 2. The defining feature is a hydroxyl group (-OH) at the 4' position of the B ring.
Systematic IUPAC Name: 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2]
Chemical Structure:
(A simplified 2D representation)
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3][4] |
| Molecular Weight | 240.25 g/mol | [1][3] |
| CAS Number | 6515-37-3 | [1][2][5] |
| PubChem CID | 165506 | [1] |
| ChEBI ID | CHEBI:34361 | [2][3] |
| DrugBank ID | DB04429 | [2] |
| Synonyms | 2-(4-hydroxyphenyl)chroman-4-one, 4-Hydroxyflavanone | [1][2][3] |
Physicochemical and Spectroscopic Properties
This compound is a solid, appearing as a white to pale orange powder.[2][3] It is generally soluble in organic solvents like chloroform, methanol, and DMSO, but insoluble in water.[2][3]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 182°C / 190-192°C | [3][6][7] |
| Boiling Point (Predicted) | 447.5 ± 45.0 °C at 760 mmHg | [3][5][7] |
| Density (Predicted) | 1.288 - 1.3 g/cm³ | [3][7] |
| Water Solubility (Predicted) | 99.2 - 416.5 mg/L at 25°C | [5][8] |
| logP (Octanol-Water Partition) | 2.72 - 3.15 | [3][5][8] |
| pKa (Strongest Acidic, Predicted) | 9.47 - 9.61 | [3][8] |
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Observations | Reference |
| Mass Spectrometry (MS-MS) | Negative Ion Mode Top Peaks (m/z): 119.0494, 239.0693. Positive Ion Mode Precursor (m/z): 241.08592. | [1][4] |
| Infrared (IR) Spectroscopy | Data available from sources such as PubChem, typically showing characteristic peaks for hydroxyl, carbonyl, and aromatic C-H bonds. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available in chemical databases for structural elucidation. | [1] |
| UV-Vis Spectroscopy | Flavanones typically exhibit two primary absorption bands. The absence of a C2-C3 double bond distinguishes their spectra from flavones. | [9] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, making it a compound of interest for drug development. Like many flavonoids, it possesses antioxidant and anti-inflammatory properties.[2][10] Its most notable, specific activity is the inhibition of sterol regulatory element-binding protein (SREBP) maturation.
Inhibition of SREBP Pathway and Lipid Synthesis
Research has shown that this compound suppresses the activation of SREBPs.[2][11] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis.[2] By inhibiting the maturation and nuclear translocation of SREBPs, this compound effectively downregulates lipogenic gene expression, leading to reduced de novo lipid synthesis. This mechanism gives it potential for treating metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][11]
Caption: Inhibition of the SREBP maturation pathway by this compound.
Metabolism
The metabolism of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Studies have shown that it can be further oxidized to various dihydroxyflavanone and dihydroxyflavone products.[12][13] This biotransformation is a critical aspect of its pharmacokinetic profile, influencing its bioavailability and clearance.
Caption: Metabolic oxidation of this compound by Cytochrome P450 enzymes.
Experimental Protocols
General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization
A common method for synthesizing flavanones involves a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of Chalcone Intermediate
-
Reactants: Dissolve 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.
-
Reaction: Allow the mixture to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: The precipitated solid, the corresponding chalcone, is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to this compound
-
Reactants: Dissolve the purified chalcone in a solvent such as ethanol or a mixture of alcohols.
-
Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or by refluxing in an acidic buffer solution (e.g., sodium acetate/acetic acid).
-
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice water.
-
Isolation: The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
-
Purification: Further purification can be achieved by recrystallization from ethanol or methanol to yield the final product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general method for the analysis of this compound and its metabolites, based on published studies.[12][13]
Objective: To identify and quantify this compound and its oxidative metabolites in a biological matrix (e.g., post-incubation with human P450 enzymes).
Methodology:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an autosampler vial for injection.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from ~5-10% B to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full scan for initial identification of parent ions (e.g., m/z 241 for [M+H]⁺ and 239 for [M-H]⁻). Product ion scans (MS/MS) are used for structural confirmation by fragmentation.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific parent-to-fragment ion transitions are monitored. For this compound, a potential transition could be m/z 241 -> 121.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Safety and Handling
This compound is classified as an irritant.[1][2]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[2][3]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 6515-37-3 [chemicalbook.com]
- 4. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-hydroxyflavanone, 6515-37-3 [thegoodscentscompany.com]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. chemigran.com [chemigran.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
4'-Hydroxyflavanone: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids, that has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways.
Natural Sources of this compound
This compound is found in a variety of plants. While its presence is widespread, the concentration can vary significantly between species and even different parts of the same plant. Notable natural sources include members of the Scutellaria genus (skullcaps), citrus fruits, and various common vegetables and herbs.[1]
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the available quantitative data for 4'-hydroxyflavones, including this compound, in various plant sources. It is important to note that much of the available literature quantifies broader categories of flavones, and specific data for this compound is often embedded within these broader analyses.
| Plant Source | Plant Part | Compound Class | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Scutellaria baicalensis | Root | 4'-Hydroxyflavones | Not specified | |
| Scutellaria lateriflora | Leaf | Apigenin | ~0.1 | |
| Scutellaria lateriflora | Stem | Apigenin | ~0.05 | |
| Scutellaria lateriflora | Root | Apigenin | Not detected | |
| Scutellaria arenicola | Leaf | Apigenin | ~0.2 | |
| Scutellaria arenicola | Stem | Apigenin | ~0.1 | |
| Scutellaria arenicola | Root | Apigenin | Not detected | |
| Scutellaria integrifolia | Leaf | Apigenin | ~0.15 | |
| Scutellaria integrifolia | Stem | Apigenin | ~0.08 | |
| Scutellaria integrifolia | Root | Apigenin | Not detected | |
| Citrus species | Peel | Flavanones | Varies significantly among species | |
| Celery, Red Peppers, Parsley, Berries, Tea, Onions, Carnations | Not specified | This compound | Present | [1] |
Biosynthesis of this compound
The biosynthesis of this compound, like other flavonoids, follows the phenylpropanoid pathway. This intricate pathway involves a series of enzymatic reactions that convert phenylalanine into the core flavonoid skeleton.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols provide a general framework that can be adapted based on the specific plant material and available equipment.
General Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Extraction and Isolation from Scutellaria Species
This protocol is adapted from methodologies used for the isolation of flavonoids from Scutellaria species.
1. Plant Material Preparation:
-
Air-dry the aerial parts (leaves and stems) of the Scutellaria plant at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
3. Preliminary Fractionation (Optional):
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane).
-
Dissolve the crude extract or the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualize under UV light (254 nm and 365 nm).
5. Purification by Preparative HPLC:
-
Pool the fractions containing this compound based on TLC analysis.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
6. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Protocol 2: Extraction from Citrus Peels
This protocol is a general guide for extracting flavanones from citrus peels.
1. Sample Preparation:
-
Obtain fresh citrus peels and wash them to remove any surface impurities.
-
Dry the peels at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried peels into a fine powder.
2. Extraction:
-
Perform Soxhlet extraction on the powdered peel with methanol or ethanol for 6-8 hours.
-
Alternatively, use ultrasound-assisted extraction (UAE) by suspending the powder in the solvent and sonicating for 30-60 minutes.
3. Filtration and Concentration:
-
Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.
4. Purification:
-
Follow the column chromatography and preparative HPLC steps as described in Protocol 1 to isolate this compound.
Signaling Pathways Involving this compound
This compound has been shown to modulate key signaling pathways involved in cellular metabolism, making it a compound of interest for drug development.
Inhibition of SREBP Signaling Pathway
This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[2][3] By inhibiting the maturation and activation of SREBPs, this compound can reduce the expression of genes involved in fatty acid and cholesterol synthesis.
Activation of AMPK Signaling Pathway
Research suggests that some flavonoids can activate the AMP-activated protein kinase (AMPK) pathway. While direct activation by this compound is still under investigation, related compounds have shown this activity. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (like lipid synthesis) and the activation of catabolic pathways.
Conclusion
This compound is a promising natural compound with well-documented presence in various plant sources, particularly in the Scutellaria genus. The isolation and purification of this flavanone can be achieved through standard phytochemical techniques involving solvent extraction and chromatography. Its ability to modulate critical metabolic pathways, such as SREBP and potentially AMPK, underscores its potential for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate its pharmacological properties and to optimize extraction and purification processes for industrial applications.
References
An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, parsley, and celery.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, which are attributed to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, mechanisms of action, and therapeutic promise. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound, with the chemical formula C₁₅H₁₂O₃, is a white to pale orange compound.[1][2] It is generally soluble in organic solvents like ethanol and chloroform but is insoluble in water.[1]
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1][3] |
| Molecular Formula | C₁₅H₁₂O₃ | [3] |
| Molar Mass | 240.258 g/mol | [1] |
| CAS Number | 6515-37-3 | [1][3] |
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and lipid-lowering effects. These properties underscore its potential as a lead compound for the development of novel therapeutics for various diseases.
Antioxidant Activity
Flavanones are recognized for their capacity to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[1] The antioxidant properties of hydroxy-flavones are attributed to their ability to scavenge free radicals.
Quantitative Data on Antioxidant Activity of Related Flavonoids
| Compound | Assay | IC50 (µM) | Cell Line/System | Reference |
| 6,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 3.02 | RAW 264.7 | |
| 7,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 2.71 | RAW 264.7 |
Anti-inflammatory Effects
Inflammation is a critical physiological process that, when dysregulated, contributes to the pathogenesis of many diseases. Flavonoids, including this compound, have demonstrated potent anti-inflammatory properties. The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data on Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | IC50 (µM) | Cell Line/System | Reference |
| 3',4'-dihydroxyflavone | Nitric Oxide (NO) Inhibition | 9.61 ± 1.36 | RAW 264.7 | |
| Luteolin | Nitric Oxide (NO) Inhibition | 16.90 ± 0.74 | RAW 264.7 |
Anticancer Activity
This compound has shown promise as an anticancer agent, primarily through the induction of apoptosis in cancer cells.
2.3.1. Induction of Apoptosis
Studies have shown that hydroxylation at the C4' position of the flavanone structure is crucial for its apoptosis-inducing activity.[4] this compound has been demonstrated to induce apoptosis in human leukemia (HL-60) cells.[4] The underlying mechanism involves the activation of the caspase cascade, specifically caspase-9 and caspase-3, and is associated with the production of reactive oxygen species (ROS).[4]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HL-60 (Human leukemia) | Cytotoxicity | Significant cytotoxic effect | [4] |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical cancer) | MTT Assay | 25.73 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavone | WiDr (Colon cancer) | MTT Assay | 83.75 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical cancer) | MTT Assay | 40.13 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavanone | WiDr (Colon cancer) | MTT Assay | 37.85 µg/mL | [5] |
| Thioflavanone | MCF-7 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |
| Thioflavanone | MDA-MB-231 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |
| Thioflavanone | MDA-MB-453 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |
Neuroprotective Effects
Lipid-Lowering Potential
This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation.[1][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound can suppress de novo lipid synthesis, suggesting its potential in the management of conditions like fatty liver disease, hepatic steatosis, and dyslipidemia.[1][7][8]
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.
Apoptosis Pathway
This compound induces apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and the subsequent activation of the executioner caspase-3.[4] This cascade leads to the cleavage of cellular proteins and ultimately, programmed cell death.
Caption: Apoptosis induction by this compound.
SREBP Signaling Pathway
This compound inhibits the maturation of SREBPs, which are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[7][8] This inhibition prevents their translocation to the Golgi and subsequent cleavage, thereby blocking the release of the active transcription factor domain. This leads to the downregulation of genes involved in lipid biosynthesis.
Caption: Inhibition of SREBP maturation by this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic or cytostatic effects.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxylation at C4' or C6 is essential for apoptosis-inducing activity of flavanone through activation of the caspase-3 cascade and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Evaluation of the anticancer activities of thioflavanone and thioflavone in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4′‐Hydroxyflavanone suppresses activation of sterol regulatory element‐binding proteins and de novo lipid synthesis – ScienceOpen [scienceopen.com]
4'-Hydroxyflavanone: A Deep Dive into its Mechanisms of Action in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone found in a variety of plants, including citrus fruits. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the bioactivity of this compound, with a focus on its interactions with key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the described pathways to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)
A primary mechanism of action for this compound is the suppression of the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting SREBP activation, this compound effectively downregulates lipogenesis, making it a promising candidate for addressing conditions like hepatic steatosis and dyslipidemia.[1]
Quantitative Data: Inhibition of SREBP Activation
The inhibitory effects of this compound on SREBP-mediated gene expression and lipid synthesis have been quantified in human hepatoma Huh-7 cells.
| Parameter | Cell Line | Treatment | Result | Reference |
| Fatty Acid Synthase (FAS) Promoter Activity | Huh-7 | This compound | Dose-dependent impairment | [1] |
| SREBP Target Gene Expression | Huh-7 | This compound | Reduction | [1] |
| De Novo Fatty Acid Synthesis | Huh-7 | This compound | Suppression | [1] |
| De Novo Cholesterol Synthesis | Huh-7 | This compound | Suppression | [1] |
Experimental Protocols
This assay is used to measure the effect of this compound on the transcriptional activity of the Fatty Acid Synthase (FAS) promoter, which is regulated by SREBPs.
-
Cell Culture: Human hepatoma Huh-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the FAS promoter region upstream of the luciferase gene. A control plasmid, such as one expressing Renilla luciferase, is co-transfected for normalization.
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
This technique is employed to assess the effect of this compound on the proteolytic processing of SREBP, which is a key step in its activation.
-
Cell Culture and Treatment: Huh-7 cells are cultured and treated with this compound as described above.
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to specifically analyze the localization of the cleaved, active form of SREBP.
-
SDS-PAGE and Electrotransfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SREBP (recognizing both the precursor and cleaved forms). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of the cleaved, nuclear form of SREBP in treated cells compared to controls indicates inhibition of SREBP activation.
Diagram: SREBP Inhibition by this compound
Caption: this compound inhibits the maturation of SREBP, preventing its activation and subsequent transcription of lipogenic genes.
Modulation of Other Key Cellular Pathways
While the inhibition of SREBP is a well-defined mechanism, this compound, like other flavonoids, is known to interact with a multitude of other signaling pathways, contributing to its diverse biological activities.
Anti-inflammatory Effects: NF-κB and MAPK Pathways
Flavonoids are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific quantitative data for this compound is limited, the general mechanism involves the suppression of pro-inflammatory cytokine production.
Diagram: General Anti-inflammatory Mechanism of Flavonoids
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Antioxidant Effects: Nrf2 Pathway
The antioxidant properties of flavonoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Diagram: Nrf2 Activation by Flavonoids
Caption: this compound may induce antioxidant responses through the activation of the Nrf2 signaling pathway.
Anticancer Effects: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis and reduced proliferation of cancer cells.
Diagram: PI3K/Akt Inhibition by Flavonoids
Caption: this compound may exhibit anticancer effects by inhibiting the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential, primarily through its well-documented inhibition of SREBP-mediated lipogenesis. Its likely interactions with other key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt, further underscore its pleiotropic effects and broad therapeutic window.
For drug development professionals, this compound presents a compelling lead compound, particularly for metabolic disorders. Further research should focus on:
-
Quantitative SAR studies: To optimize the flavanone structure for enhanced potency and selectivity.
-
In vivo efficacy and safety profiling: To translate the in vitro findings to preclinical and clinical models.
-
Combination therapies: To explore synergistic effects with existing drugs for metabolic, inflammatory, and neoplastic diseases.
The detailed mechanisms and protocols provided in this guide serve as a foundational resource for advancing the scientific understanding and therapeutic application of this compound.
References
An In-depth Technical Guide to the Pharmacology, Biochemistry, and Metabolism of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, celery, and red peppers.[1] As with many flavonoids, this compound has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology, biochemistry, and metabolism of this compound, with a focus on its mechanism of action, particularly its role as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacology
The primary pharmacological activity of this compound identified to date is its ability to modulate lipid metabolism through the inhibition of the SREBP pathway.[2][3] SREBPs are key transcription factors that regulate the expression of genes involved in the biosynthesis of cholesterol and fatty acids.[2][3] By inhibiting the maturation of SREBPs, this compound effectively downregulates the entire lipid synthesis cascade, suggesting its potential as a therapeutic agent for metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][3][4]
Mechanism of Action: SREBP Pathway Inhibition
The SREBP pathway is a critical cellular signaling cascade that senses and responds to cellular sterol levels. In sterol-depleted conditions, SREBP precursors, which are anchored in the endoplasmic reticulum (ER) membrane, are transported to the Golgi apparatus. In the Golgi, they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis and uptake.[5][6]
This compound has been shown to impair the fatty acid synthase promoter activity and reduce the activation of SREBPs in human hepatoma Huh-7 cells.[2][3] This leads to a subsequent reduction in the expression of SREBP target genes and a suppression of de novo fatty acid and cholesterol synthesis.[2][3] While the precise molecular interaction between this compound and the components of the SREBP pathway has not been fully elucidated, it is understood to inhibit the maturation process, thereby preventing the release of the active transcription factor.[2][3]
Figure 1: Inhibition of the SREBP maturation pathway by this compound.
Anti-inflammatory and Antioxidant Activities
Biochemistry
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [4] |
| Molecular Formula | C15H12O3 | [4] |
| Molar Mass | 240.26 g/mol | [4] |
| Appearance | White to pale orange solid | [4] |
| Solubility | Soluble in organic solvents (chloroform, ethanol), insoluble in water | [4] |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from substituted acetophenones and benzaldehydes. A common method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization.
A general synthetic workflow is depicted below:
Figure 2: General synthetic workflow for this compound.
Metabolism
The metabolism of flavanones, including this compound, is a critical aspect of their bioavailability and in vivo activity. Like many xenobiotics, flavanones undergo extensive Phase I and Phase II metabolism, primarily in the liver and intestines.
Phase I Metabolism
Phase I metabolism of flavanones is largely mediated by cytochrome P450 (CYP) enzymes. Studies have shown that human P450s, including CYP1A1, 1A2, 1B1, and 2A6, can oxidize this compound.[9][10] This oxidation can lead to the formation of various hydroxylated and dihydroxylated metabolites.[9][10] For instance, this compound can be oxidized to dihydroxylated flavanones and dihydroxylated flavones.[9]
Phase II Metabolism
Following Phase I oxidation, or directly, flavanones and their metabolites undergo Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. The resulting glucuronide and sulfate conjugates are the major forms of flavanones found circulating in the plasma.[11]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans or preclinical models is currently limited in the public domain. However, general pharmacokinetic properties of flavanones have been studied. Typically, after oral administration, flavanones are rapidly metabolized, and the parent compounds are often found at very low levels in the plasma.[11] The majority of the circulating compounds are the glucuronidated and sulfated metabolites.[11]
For illustrative purposes, a pharmacokinetic study of the related compound, 2'-Hydroxyflavanone, in mice after a single oral dose of 10 mg/kg revealed a Cmax of 185.86 ng/mL, a Tmax of 5 minutes, and a half-life of 97.52 minutes.[12][13] This suggests rapid absorption and relatively fast elimination for this class of compounds.
Experimental Protocols
This section provides representative experimental protocols that can be adapted for the study of this compound.
Synthesis of this compound
Objective: To synthesize this compound from 2',4'-dihydroxy-4-methoxychalcone.
Materials:
-
2',4'-dihydroxy-4-methoxychalcone
-
Ethanol
-
Concentrated Sulfuric Acid (H2SO4)
-
Distilled water
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Eluent for TLC (e.g., n-hexane:ethyl acetate, 4:3)
Procedure:
-
Dissolve 2',4'-dihydroxy-4-methoxychalcone (1 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Slowly add concentrated H2SO4 (e.g., 0.8 mL) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, add cold distilled water to the mixture until a solid precipitate forms.
-
Filter the solid product and wash with cold distilled water.
-
Purify the crude product by preparative TLC using a suitable eluent system to obtain pure 7-hydroxy-4'-methoxyflavanone.[7]
SREBP Maturation Assay (Western Blot)
Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP.
Materials:
-
Huh-7 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP (recognizing both precursor and mature forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture Huh-7 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SREBP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities for the precursor and mature forms of SREBP to determine the effect of this compound on SREBP cleavage.[14]
Figure 3: Experimental workflow for SREBP Western Blot analysis.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound (or a standard antioxidant like ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Safety and Toxicity
This compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation upon unprotected exposure.[4][15] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[16]
Conclusion and Future Directions
This compound is a promising natural compound with a clear mechanism of action in the inhibition of lipid synthesis via the SREBP pathway. This positions it as a potential candidate for the development of therapeutics for metabolic diseases. However, to advance its development, further research is critically needed. Specifically, detailed in vivo pharmacokinetic and pharmacodynamic studies are required to understand its absorption, distribution, metabolism, excretion, and efficacy in relevant animal models. Furthermore, quantitative determination of its anti-inflammatory and antioxidant activities, along with a broader toxicological profile, will be essential for a comprehensive assessment of its therapeutic potential and safety. The elucidation of the precise molecular interactions with the SREBP machinery will also provide valuable insights for the potential design of more potent and specific analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′‐Hydroxyflavanone suppresses activation of sterol regulatory element‐binding proteins and de novo lipid synthesis – ScienceOpen [scienceopen.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
- 14. Structural Requirements for Sterol Regulatory Element-binding Protein (SREBP) Cleavage in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
Navigating the Solubility Landscape of 4'-Hydroxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of this compound in various solvents, details established experimental protocols for solubility determination, and presents visual workflows to aid in research and development.
Data Presentation: Solubility Profile of this compound
It is generally characterized as being soluble in organic solvents and insoluble in water[1]. The table below summarizes the available qualitative and semi-quantitative solubility data for this compound.
| Solvent/Solvent System | Temperature | Solubility | Data Type |
| Water | 25 °C (estimated) | 416.5 mg/L | Quantitative (estimated) |
| Chloroform | Heated | Slightly Soluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (10 mM solution possible) | Semi-quantitative |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |
Experimental Protocols: Determining Solubility
The most common and reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This protocol is widely accepted in the pharmaceutical industry for its accuracy and reproducibility.
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the filtered supernatant is then determined using a suitable analytical technique.
Detailed Methodology
-
Preparation of Materials:
-
Ensure the this compound to be tested is of high purity.
-
Use analytical grade or higher purity solvents.
-
Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer) prior to use.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected solvent. The excess solid is crucial to ensure that saturation is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve of known concentrations of this compound should be prepared to quantify the solubility sample.
-
UV-Vis Spectroscopy: This method can be used if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), moles per liter (mol/L or M), or as a mole fraction.
-
Always report the temperature at which the solubility was determined.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Relationship Between Solvent Properties and Solubility
The solubility of a flavonoid like this compound is influenced by the properties of the solvent, particularly its polarity. The following diagram illustrates the general relationship.
References
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone, a type of flavonoid, found in various plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and other potential health-promoting properties, making them a subject of intense research in drug discovery and development. Accurate structural elucidation and characterization are paramount in understanding the bioactivity and potential therapeutic applications of such compounds. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The structural integrity of this compound can be unequivocally confirmed through the collective analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.46 | dd | 12.8, 3.2 |
| H-3ax | 3.10 | dd | 17.2, 12.8 |
| H-3eq | 2.85 | dd | 17.2, 3.2 |
| H-5 | 7.92 | dd | 7.9, 1.6 |
| H-6 | 7.08 | ddd | 8.0, 7.4, 1.1 |
| H-7 | 7.53 | ddd | 8.7, 7.4, 1.6 |
| H-8 | 7.02 | dd | 8.7, 1.1 |
| H-2', H-6' | 7.38 | d | 8.6 |
| H-3', H-5' | 6.89 | d | 8.6 |
| 4'-OH | 9.80 | s | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C-2 | 78.5 |
| C-3 | 42.8 |
| C-4 | 191.8 |
| C-4a | 118.0 |
| C-5 | 128.8 |
| C-6 | 121.7 |
| C-7 | 136.4 |
| C-8 | 121.2 |
| C-8a | 161.7 |
| C-1' | 129.5 |
| C-2', C-6' | 128.0 |
| C-3', C-5' | 115.5 |
| C-4' | 158.0 |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3050 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic |
| ~1680 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Phenolic hydroxyl |
| ~1170 | C-O-C stretch | Ether |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 240 | High | [M]⁺ (Molecular Ion) |
| 147 | Moderate | [C₉H₇O₂]⁺ |
| 121 | High | [C₇H₅O₂]⁺ |
| 120 | Moderate | [C₈H₈O]⁺ |
| 94 | Moderate | [C₆H₆O]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Transfer the solution into a standard 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy: This is a common and convenient method for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth, and allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI)-MS/MS: This technique is suitable for the analysis of flavonoids.
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent may contain a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode or ammonia to promote deprotonation in negative ion mode.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, the sample is nebulized and ionized.
-
MS Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
MS/MS Analysis: For structural elucidation, the precursor ion of interest (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The m/z of these fragment ions are then analyzed to provide information about the structure of the original molecule.
Spectroscopic Data Interpretation and Visualization
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data, leading to the structural elucidation of this compound.
Mass Spectrometry Fragmentation Pathway of this compound
The fragmentation of flavonoids in mass spectrometry provides valuable structural information. The following diagram illustrates the proposed fragmentation pathway for this compound based on retro-Diels-Alder (RDA) cleavage, a common fragmentation mechanism for this class of compounds.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and definitive structural elucidation of this compound. The presented data, experimental protocols, and interpretative diagrams serve as a foundational guide for researchers and professionals engaged in the study of flavonoids and other natural products. Accurate and thorough spectroscopic interpretation is a critical step in advancing our understanding of the chemical and biological properties of these important molecules, ultimately contributing to the development of new therapeutic agents.
The Biosynthetic Pathway of 4'-Hydroxyflavanone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 4'-hydroxyflavanone in plants. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for professionals engaged in flavonoid research and the development of novel therapeutic agents.
Introduction to this compound and its Significance
This compound is a naturally occurring flavanone, a class of flavonoids widely distributed in the plant kingdom. It can be found in various plants, including carnations (Dianthus caryophyllus), citrus fruits, celery, red peppers, parsley, berries, tea, and onions.[1] As a precursor to a wide array of downstream flavonoids, this compound holds a central position in plant secondary metabolism. Flavonoids, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties, making the study of their biosynthesis a critical area of research.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a two-step enzymatic process that forms a key branch of the general phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces p-coumaroyl-CoA, the starter molecule for flavonoid biosynthesis.
The core pathway to this compound involves two key enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Figure 1: Biosynthetic pathway of this compound.
Step 1: Synthesis of Naringenin Chalcone by Chalcone Synthase (CHS)
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of a tetraketide intermediate that cyclizes to yield the chalcone.
Step 2: Isomerization to this compound by Chalcone Isomerase (CHI)
Naringenin chalcone is then rapidly and stereospecifically isomerized to (2S)-naringenin, commonly known as this compound, by the enzyme chalcone isomerase (CHI). This intramolecular cyclization reaction is crucial for the efficient production of flavanones in plants. While this reaction can occur spontaneously under alkaline conditions, CHI significantly accelerates the rate of conversion.
Quantitative Data
Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding and engineering metabolic pathways. The following tables summarize the available quantitative data for the key enzymes and the product of the this compound biosynthetic pathway.
Enzyme Kinetic Parameters
Table 1: Kinetic Parameters of Chalcone Synthase (CHS)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) | Reference |
| Cyclosorus parasiticus | p-Coumaroyl-CoA | 7.20 ± 1.07 | 0.0177 ± 0.0007 | 16.31 ± 0.69 | [2] |
| Cyclosorus parasiticus | Malonyl-CoA | 32.39 ± 5.03 | 0.0193 ± 0.001 | 17.93 ± 0.97 | [2] |
| Panicum virgatum | p-Coumaroyl-CoA | 0.130 | - | - | [3] |
Table 2: Kinetic Parameters of Chalcone Isomerase (CHI)
| Plant Source | Substrate | Km (µM) | Reference |
| Oryza sativa | Naringenin Chalcone | 11.60 | [1] |
| Oryza sativa | Isoliquiritigenin | 50.95 | [1] |
| Soybean | Naringenin (as inhibitor) | 34 (Ki) | [4] |
Note: The kinetic parameters can vary depending on the specific isoform of the enzyme, the plant species, and the experimental conditions.
Concentration of this compound in Plants
Direct quantitative data for this compound across a wide range of plant species is limited in the readily available literature. Many studies focus on total flavonoid content or other specific flavonoid derivatives. However, some information is available for certain plant families.
Table 3: Reported Presence and Quantification of Flavanones (including Naringenin/4'-Hydroxyflavanone) in Selected Plants
| Plant Family | Plant Species | Tissue | Flavanone Content | Reference |
| Caryophyllaceae | Dianthus caryophyllus (Carnation) | Petals | Reported as a constituent | [1][5] |
| Rutaceae | Citrus species (e.g., grapefruit, lemon) | Peel, Juice | Naringin (a glycoside of naringenin) is abundant, especially in grapefruit. | [6][7] |
Note: The data presented is often for flavanone glycosides, from which this compound (the aglycone) is derived. The concentration can vary significantly based on cultivar, growing conditions, and extraction methods.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Recombinant Protein Expression and Purification
The production of pure, active enzymes is a prerequisite for in vitro characterization. The following workflow outlines a general procedure for the expression and purification of recombinant CHS and CHI.
Figure 2: General workflow for recombinant protein expression and purification.
Protocol 1: Expression and Purification of His-tagged Chalcone Synthase (CHS)
-
Gene Cloning:
-
Amplify the full-length coding sequence of the CHS gene from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Ligate the amplified gene into a pET expression vector (e.g., pET-30a(+)) containing an N-terminal His-tag.
-
Transform E. coli BL21(DE3) cells with the recombinant plasmid.[8]
-
-
Protein Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged CHS protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[10]
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Enzyme Activity Assays
Protocol 2: Chalcone Synthase (CHS) Activity Assay
This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.2)
-
80 µM p-coumaroyl-CoA
-
160 µM malonyl-CoA
-
Purified CHS enzyme (e.g., 30 µg)[11]
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[11]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases. Repeat the extraction of the aqueous phase with ethyl acetate.
-
Analysis:
-
Combine the organic phases and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by High-Performance Liquid Chromatography (HPLC) on a C18 column. Monitor the absorbance at a wavelength where naringenin chalcone absorbs maximally (e.g., around 370 nm).
-
Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.
-
Protocol 3: Chalcone Isomerase (CHI) Activity Assay
This assay measures the conversion of naringenin chalcone to this compound (naringenin).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
2 mM DTT
-
100 µM naringenin chalcone (dissolved in a small amount of a suitable organic solvent like DMSO or methanol)
-
Purified CHI enzyme (e.g., 10 µg)
-
-
Incubation: Incubate the reaction at room temperature for a short period (e.g., 1-5 minutes), as the reaction is typically very fast.
-
Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the CHS assay using ethyl acetate.
-
Analysis:
-
Analyze the extracted product by HPLC on a C18 column. Monitor the absorbance at a wavelength suitable for naringenin detection (e.g., around 288 nm).
-
Quantify the this compound produced by comparing its peak area to a standard curve of authentic naringenin.
-
Quantification of this compound in Plant Tissues
This protocol outlines a general method for the extraction and quantification of flavonoids, including this compound, from plant material.
Figure 3: Workflow for quantification of this compound in plant tissues.
Protocol 4: HPLC Quantification of this compound in Plant Material
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the tissue to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Accurately weigh a known amount of the powdered tissue (e.g., 100 mg).
-
Add a defined volume of extraction solvent (e.g., 1 ml of 80% methanol).
-
Vortex the mixture and sonicate for a period (e.g., 30 minutes) to enhance extraction.
-
Centrifuge the mixture at high speed to pellet the solid debris.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
-
Analysis by HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution method with two mobile phases, typically:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
-
Set the UV detector to monitor at the absorbance maximum of this compound (around 288 nm). For higher sensitivity and specificity, use a mass spectrometer (LC-MS).
-
-
Quantification:
-
Prepare a series of standard solutions of authentic this compound of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extract using the calibration curve. Express the final concentration as mg/g of dry weight of the plant tissue.
-
Conclusion
The biosynthesis of this compound represents a fundamental branch of flavonoid metabolism in plants. A thorough understanding of the enzymes involved, their kinetics, and the methods to quantify the products is essential for researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a foundational resource for these endeavors, offering detailed protocols and a summary of the available quantitative data. Further research is warranted to expand the quantitative understanding of this compound distribution across a broader range of plant species and to explore the regulatory mechanisms that govern its production. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce high-value flavonoids for various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic engineering of Escherichia coli for the production of isoflavonoid-4'-O-methoxides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Bioactive Flavonoids from Citrus Fruits [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Systems Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Physical and chemical properties of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyflavanone is a naturally occurring flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 backbone. It is found in a variety of plants, including citrus fruits and has garnered significant interest within the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its therapeutic potential. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to pale orange solid.[1] It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone, but is sparingly soluble in water.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3][4] |
| Molecular Weight | 240.25 g/mol | [3][5] |
| Melting Point | 182 °C | [5] |
| Boiling Point | 447.5 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.288 ± 0.06 g/cm³ | [5] |
| logP (o/w) | 2.720 (estimated) | [5] |
| Water Solubility | Sparingly soluble | [1] |
| Appearance | White to Pale Orange Solid | [1] |
| CAS Number | 6515-37-3 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source |
| ¹³C NMR | Spectral data available in public databases. | [3] |
| GC-MS | Major fragments observed. | [3] |
| LC-MS/MS (Positive Ion Mode) | Precursor ion [M+H]⁺ at m/z 241.0859. Major fragment ions at m/z 121.0283, 147.0429, 195.0776. | [3] |
| LC-MS/MS (Negative Ion Mode) | Precursor ion [M-H]⁻ at m/z 239.0693. Major fragment ion at m/z 119.0494. | [3] |
| Infrared (IR) Spectroscopy (ATR-Neat) | Data available from various sources. | [3][6] |
| Raman Spectroscopy (FT-Raman) | Data available from various sources. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.
Step 1: Synthesis of 4,2'-Dihydroxychalcone (Chalcone Intermediate) via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde.
-
Materials:
-
2'-Hydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl) (for neutralization)
-
-
Protocol:
-
Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a flask.
-
Slowly add a concentrated aqueous solution of KOH or NaOH to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often several hours.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it.
-
The crude 4,2'-dihydroxychalcone can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Cyclization of 4,2'-Dihydroxychalcone to this compound
The chalcone intermediate is cyclized under acidic or basic conditions to yield the flavanone.
-
Materials:
-
4,2'-Dihydroxychalcone
-
Sulfuric Acid (H₂SO₄) or Sodium Acetate
-
Ethanol or other suitable solvent
-
-
Protocol (Acid-Catalyzed):
-
Dissolve the purified 4,2'-dihydroxychalcone in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the this compound.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a solvent such as ethanol.
-
Caption: Synthesis workflow for this compound.
Analytical Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]
-
Ensure the sample is fully dissolved.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm connectivity.
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).
2.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and deduce structural information.
2.2.3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[8]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Caption: Analytical workflow for this compound.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.
Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) Maturation
This compound is a known inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[9] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids. By inhibiting the maturation of SREBPs, this compound can suppress the expression of genes involved in lipid biosynthesis.[9] This mechanism suggests its potential in the management of metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[9]
Caption: Inhibition of SREBP maturation by this compound.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, as a class, are known to inhibit this pathway. For instance, 4'-hydroxychalcone, a precursor to this compound, has been shown to inhibit NF-κB activation by inhibiting proteasome activity, which in turn prevents the degradation of IκBα.[10]
Caption: General mechanism of NF-κB pathway inhibition by flavonoids.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). Some flavonoids have been shown to activate this protective pathway.[11][12] For example, 6,7,4′-trihydroxyflavanone, a related compound, promotes HO-1 expression through Nrf2 nuclear translocation.[11][12]
Caption: General mechanism of Nrf2 pathway activation by flavonoids.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, particularly the SREBP pathway, highlights its potential for the development of new therapeutic agents for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and medicinal value of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Hydroxyflavone | C15H10O3 | CID 229016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 9. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway [mdpi.com]
4'-Hydroxyflavanone: A Technical Review of its Potential as an Endocrine Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered scientific interest for its potential interaction with the endocrine system. This technical guide provides an in-depth analysis of the existing evidence regarding its capacity to act as an endocrine disruptor. The document summarizes key quantitative data on its interaction with critical components of the endocrine signaling pathway, details the experimental protocols used to ascertain these effects, and visualizes the underlying mechanisms and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of flavonoids and specifically this compound.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in various plants, are known for their wide range of biological activities.[1] As a member of the flavanone subclass, this compound is structurally similar to endogenous steroid hormones, which raises the possibility of its interference with endocrine pathways.[2] Endocrine disrupting chemicals (EDCs) can exert their effects by mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting the regulation of hormonal systems. This guide focuses on the potential of this compound to disrupt endocrine function through its interaction with key targets: aromatase, estrogen receptors, and androgen receptors.
Quantitative Data on Endocrine Disruption Potential
The endocrine-disrupting activity of a compound is quantified through various in vitro and in vivo assays. This section presents the available quantitative data for this compound in a structured format to facilitate comparison and analysis.
Table 1: Aromatase Inhibition by this compound
| Compound | IC50 (µM) | Assay System | Reference |
| This compound | 10 | Human placental microsomes | [3] |
| Flavanone | 8.0 | Human placental microsomes | [3] |
| 7-Hydroxyflavone | 0.5 | Human placental microsomes | [3] |
| 7,4'-Dihydroxyflavone | 2.0 | Human placental microsomes | [3] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the aromatase enzyme activity. A lower IC50 value indicates greater potency.
Table 2: Estrogen Receptor (ER) and Androgen Receptor (AR) Interaction Data for this compound
| Receptor | Assay Type | Quantitative Data (Ki, RBA, EC50, IC50) | Reference |
| Estrogen Receptor α (ERα) | Binding/Functional Assay | Data not available in searched literature | - |
| Estrogen Receptor β (ERβ) | Binding/Functional Assay | Data not available in searched literature | - |
| Androgen Receptor (AR) | Binding/Functional Assay | Data not available in searched literature | - |
Note: Extensive literature searches did not yield specific quantitative data (Ki, RBA, EC50, or IC50) for the direct interaction of this compound with estrogen or androgen receptors. While studies on other flavonoids suggest potential for interaction[1][4], direct experimental values for this compound are not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the endocrine-disrupting potential of compounds like this compound.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines the ability of a test compound to inhibit the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[3]
-
Enzyme Source: Microsomes are prepared from human placental tissue, which is a rich source of aromatase.
-
Substrate: Androstenedione is used as the natural substrate for aromatase.
-
Assay Principle: The assay measures the production of estrone from androstenedione. The inhibitory effect of the test compound is determined by quantifying the reduction in estrone formation in the presence of the compound compared to a control.
-
Detection Method: The amount of estrone produced can be measured using various techniques, including radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the aromatase activity (IC50) is calculated from a dose-response curve.[3] A lower IC50 value indicates a more potent inhibitor.[5] Kinetic analyses can also be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[5]
H295R Steroidogenesis Assay (OECD 456)
The H295R steroidogenesis assay is a comprehensive in vitro method to screen for chemicals that affect the production of steroid hormones, including androgens and estrogens.[6][7][8][9][10]
-
Cell Line: The human adrenal carcinoma cell line H295R is used because it expresses all the key enzymes required for steroidogenesis.[6]
-
Assay Principle: H295R cells are exposed to various concentrations of the test compound for 48 hours. The levels of multiple steroid hormones, including testosterone and 17β-estradiol, in the cell culture medium are then measured.
-
Hormone Measurement: Hormone levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The production of each hormone in the presence of the test compound is compared to a solvent control. Significant increases or decreases in hormone levels indicate interference with the steroidogenic pathway.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound may exert its endocrine-disrupting effects is crucial for risk assessment and further research.
Aromatase Inhibition Signaling Pathway
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound can decrease the production of estrogens, thereby altering the balance of sex hormones. This is a common mechanism for many endocrine disruptors.[11]
Potential Interaction with Estrogen and Androgen Receptors
While direct binding data for this compound is lacking, flavonoids with similar structures have been shown to interact with estrogen and androgen receptors.[2][4] These interactions can be either agonistic (mimicking the natural hormone) or antagonistic (blocking the natural hormone). Such interactions can disrupt the normal signaling cascades of these receptors, leading to altered gene expression and physiological responses.[12]
Conclusion and Future Directions
The available evidence indicates that this compound possesses the potential to act as an endocrine disruptor, primarily through the inhibition of aromatase. The IC50 value of 10 µM suggests a moderate in vitro inhibitory activity. However, a significant data gap exists regarding its direct interaction with estrogen and androgen receptors.
Future research should prioritize:
-
Quantitative analysis of ER and AR binding: Determining the binding affinities (Ki) and functional activities (EC50/IC50) of this compound for ERα, ERβ, and AR is essential for a comprehensive risk assessment.
-
In vivo studies: Animal studies are needed to evaluate the endocrine-disrupting effects of this compound in a whole-organism context, considering its metabolism and bioavailability.
-
Structure-activity relationship studies: Investigating a broader range of flavanones will help to elucidate the structural features that govern their endocrine-disrupting potential.
By addressing these research needs, a more complete understanding of the potential risks and mechanisms of action of this compound as an endocrine disruptor can be achieved, providing valuable information for regulatory agencies and the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. oecd.org [oecd.org]
- 10. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The consequence and mechanism of dietary flavonoids on androgen profiles and disorders amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyflavanone, a naturally occurring flavanone found in a variety of plants, has garnered interest for its potential cosmetic and pharmaceutical applications. As with any compound intended for potential human use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety, hazard, and toxicity information for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
GHS Hazard Identification and Classification
This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
These classifications necessitate specific precautionary measures to be taken when handling this compound.
Precautionary Measures and First Aid
The following precautionary statements are advised when working with this compound[2]:
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Toxicity Data
Currently, there is a notable lack of publicly available, specific quantitative toxicity data for this compound. Extensive searches for metrics such as LD50 (median lethal dose), specific IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays, and NOAEL (No-Observed-Adverse-Effect Level) have not yielded concrete values for this particular compound.
However, a study on the structurally related compound, 4-hydroxychalcone (4-HCH), provides some context. In this study, the IC50 of 4-HCH was determined to be approximately 133.6 μM on Human Embryonic Kidney 293 (HEK293) cells[3]. While not directly applicable to this compound, this information on a similar chemical structure may offer a preliminary indication of its potential cytotoxic concentration range.
Table 1: Summary of Available Quantitative Toxicity Data
| Parameter | Value | Species/Cell Line | Test Method | Source |
| This compound | ||||
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LD50 (Inhalation) | Data not available | - | - | - |
| IC50 | Data not available | - | - | - |
| NOAEL | Data not available | - | - | - |
| 4-Hydroxychalcone (structurally related) | ||||
| IC50 | ~133.6 μM | Human Embryonic Kidney 293 (HEK293) cells | MTT Assay | [3] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is limited, standardized protocols are available for assessing the types of hazards it is classified with. These protocols provide a framework for any future toxicological evaluation of the compound.
Skin Irritation Testing
The potential for skin irritation can be assessed using the OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .
-
Principle: This in vitro method utilizes a reconstructed human epidermis model which mimics the properties of the upper layers of human skin. The test substance is applied topically to the tissue. Cell viability is then measured, typically by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates irritation potential.
-
Methodology Outline:
-
Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.
-
Test Substance Application: A defined amount of the test substance is applied to the surface of the tissue.
-
Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-incubation: The tissues are incubated in fresh medium for a longer period (e.g., 42 hours).
-
Viability Assessment: The tissues are incubated with MTT solution. The resulting formazan is then extracted, and the optical density is measured spectrophotometrically.
-
Data Interpretation: The percentage of viable cells is calculated relative to a negative control. A mean tissue viability of ≤ 50% is typically used to classify the substance as an irritant.
-
Eye Irritation Testing
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is a widely used alternative method for assessing eye irritation potential.
-
Principle: This ex vivo assay uses the chorioallantoic membrane of fertilized chicken eggs, which is a complete tissue with a vascular system. The test substance is applied to the CAM, and the membrane is observed for signs of damage, such as hemorrhage, lysis, and coagulation, within a short observation period.
-
Methodology Outline:
-
Egg Preparation: Fertilized hen's eggs are incubated for 9-10 days. A window is then carefully made in the shell to expose the CAM.
-
Test Substance Application: A defined amount of the test substance is applied directly onto the CAM.
-
Observation: The CAM is observed for a set period (typically 5 minutes) for the appearance of hemorrhage, vascular lysis, and coagulation.
-
Scoring: The time at which each of these endpoints appears is recorded. An irritation score is calculated based on these observations.
-
Data Interpretation: The irritation score is used to classify the substance into categories of non-irritant, slight irritant, moderate irritant, or severe irritant.
-
Cytotoxicity Assessment
The MTT assay is a common colorimetric assay for assessing cell viability and cytotoxicity.
-
Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Test Substance Exposure: The cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can then be determined.
-
Genotoxicity Assessment (Ames Test)
The Bacterial Reverse Mutation Assay (Ames Test) is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium. The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Methodology Outline:
-
Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are prepared.
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 metabolic activation system.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted.
-
Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Potential Signaling Pathways and Mechanisms of Toxicity
Direct evidence for the signaling pathways involved in the toxicity of this compound is not currently available. However, studies on structurally similar flavonoids provide insights into potential mechanisms.
One relevant pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway is a primary cellular defense mechanism against oxidative stress. A study on 6,7,4'-trihydroxyflavanone, a compound with a similar flavanone core, demonstrated that it can induce the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which has a cytoprotective effect against hypoxia-induced neurotoxicity[4]. It is plausible that this compound could also interact with the Nrf2 pathway, although whether this interaction would be protective or contribute to toxicity under different cellular contexts remains to be investigated.
The general irritant properties of this compound suggest a mechanism involving disruption of cellular membranes and induction of inflammatory responses in exposed tissues.
Below is a conceptual workflow for investigating the potential toxicity of this compound, incorporating the aforementioned experimental protocols.
Carcinogenicity and Mutagenicity
Conclusion
This compound is classified as a skin, eye, and respiratory irritant, and appropriate safety precautions should be taken during handling. While general protocols for assessing these hazards are well-established, there is a significant lack of specific quantitative toxicity data for this compound. The available information on structurally related flavonoids suggests that cytotoxicity and interactions with cellular signaling pathways like Nrf2 are potential areas for further investigation. To provide a comprehensive risk assessment for this compound, further studies are required to determine key toxicological parameters such as LD50, IC50, and NOAEL, and to elucidate its genotoxic and carcinogenic potential. The experimental protocols outlined in this guide provide a roadmap for conducting such a thorough toxicological evaluation.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyhalcone effects on cisplatin-induced genotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity of flavonoids assayed by bacterial reverse mutation (Ames) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sensitivity of the NTP bioassay for carcinogen hazard evaluation can be modulated by dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Purification Techniques for 4'-Hydroxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield purification of 4'-Hydroxyflavanone, a naturally occurring flavonoid with significant potential in cosmetic and clinical applications. The described methods, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, are designed to yield high-purity material suitable for research and drug development purposes.
Introduction
This compound is a flavonoid found in various plants, including carnations, celery, red peppers, and citrus fruits.[1] It has garnered scientific interest due to its biological activities, notably its role as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the synthesis of lipids, and their inhibition by this compound suggests potential therapeutic applications in managing conditions like fatty liver disease, hepatic steatosis, and dyslipidemia.[2][3][4] Given its potential, the availability of high-purity this compound is crucial for accurate in vitro and in vivo studies. This document outlines robust and reproducible purification strategies to obtain this compound with high yield and purity.
Purification Strategies
The selection of an appropriate purification strategy for this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity. The three primary methods detailed here are flash chromatography for rapid, medium-scale purification, preparative HPLC for high-resolution separation, and recrystallization for obtaining highly crystalline, pure material.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Scale | Purity Achieved | Yield | Advantages | Disadvantages |
| Flash Chromatography | Adsorption chromatography based on polarity. | mg to g | >95% | Good to High | Fast, cost-effective for moderate purities. | Lower resolution than HPLC, solvent intensive. |
| Preparative HPLC | High-resolution partition chromatography. | µg to g | >99% | Good | High purity and resolution, adaptable. | Slower, more expensive, requires specialized equipment. |
| Recrystallization | Differential solubility in a given solvent at varying temperatures. | mg to kg | >99% (crystalline) | Variable | Yields highly pure crystalline solid, scalable. | Requires suitable solvent, potential for product loss. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
This protocol describes the purification of crude this compound using a silica gel column. The mobile phase is a gradient of hexane and ethyl acetate.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., CombiFlash®) or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp to determine the Rf value of this compound and identify impurities. The ideal Rf for the target compound is around 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for dry loading, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and apply the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to a final concentration of 70:30 hexane:ethyl acetate).
-
Collect fractions (e.g., 20 mL each) throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity by analytical HPLC or NMR.
-
Table 2: Typical Parameters for Flash Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Gradient | 95:5 (v/v) |
| Final Gradient | 70:30 (v/v) |
| Crude Sample Load | 1-5 g (for a medium-sized column) |
| Expected Yield | 85-95% |
| Purity | >95% |
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is suitable for obtaining highly pure this compound for sensitive applications. A reverse-phase C18 column is used with a methanol and water mobile phase containing a small amount of acid to improve peak shape.
Materials and Equipment:
-
Partially purified this compound (from flash chromatography or crude)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system with a C18 column.
-
Test different gradients of methanol and water (with 0.1% formic or acetic acid) to achieve good separation of this compound from impurities.
-
A typical gradient might be from 40% to 80% methanol over 20 minutes.
-
-
Scale-Up to Preparative HPLC:
-
Based on the analytical method, scale up the conditions for the preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation and Injection:
-
Dissolve the this compound sample in the initial mobile phase or a compatible solvent like methanol.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector (typically at 280 nm for flavanones).
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the majority of the methanol using a rotary evaporator.
-
If the remaining solvent is primarily water, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) or lyophilized to obtain the pure solid.
-
Determine the final yield and confirm purity using analytical HPLC and other spectroscopic methods.
-
Table 3: Typical Parameters for Preparative HPLC of this compound
| Parameter | Value |
| Stationary Phase | C18 silica gel (e.g., 10 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 40% B to 80% B over 20-30 minutes |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) |
| Detection | UV at 280 nm |
| Expected Yield | >90% (from partially purified material) |
| Purity | >99% |
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to obtain highly pure, crystalline this compound. Methanol or a hexane-acetone mixture are suitable solvent systems.
Materials and Equipment:
-
Purified this compound
-
Methanol (reagent grade) or Hexane and Acetone (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
For methanol recrystallization: Add a minimal amount of hot methanol to dissolve the solid completely.
-
For hexane-acetone recrystallization: Dissolve the solid in a minimal amount of hot acetone, then slowly add hot hexane until the solution becomes slightly turbid. Add a few more drops of hot acetone to redissolve the precipitate.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or cold hexane for the mixed solvent system).
-
Dry the crystals under vacuum to remove any residual solvent.
-
Table 4: Recrystallization Parameters for this compound
| Parameter | Solvent System 1 | Solvent System 2 |
| Solvent(s) | Methanol | Hexane:Acetone |
| Approximate Ratio | N/A | ~10:1 (v/v) |
| Procedure | Dissolve in hot methanol, cool slowly. | Dissolve in hot acetone, add hot hexane to turbidity, cool. |
| Expected Yield | 70-90% | 75-95% |
| Purity | >99.5% (crystalline) | >99.5% (crystalline) |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound, starting from a crude extract or synthetic mixture.
Caption: General workflow for the high-yield purification of this compound.
SREBP Signaling Pathway and Inhibition by this compound
This compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2][3] The SREBP pathway is a central regulator of lipid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SCAP (SREBP Cleavage-Activating Protein) and Insig (Insulin-induced gene). When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBP is proteolytically cleaved by Site-1 and Site-2 proteases. The released N-terminal domain of SREBP then translocates to the nucleus and activates the transcription of genes involved in cholesterol and fatty acid synthesis. This compound is thought to inhibit the maturation process, preventing the activation of SREBPs and thereby reducing the expression of lipogenic genes.
Caption: Inhibition of the SREBP signaling pathway by this compound.
Conclusion
The purification protocols outlined in this document provide robust methods for obtaining high-purity this compound. The choice of technique will depend on the specific requirements of the research or development project. For initial purification of larger quantities, flash chromatography is recommended. For achieving the highest purity, particularly for sensitive biological assays, preparative HPLC followed by recrystallization is the preferred method. The provided information on the SREBP signaling pathway offers a context for the biological investigation of this promising flavonoid.
References
Application Notes and Protocols for the Quantitative Analysis of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and carnations.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cholesterol-lowering effects.[1] Furthermore, research suggests its potential in addressing conditions like fatty liver disease and hepatic steatosis through the inhibition of sterol regulatory element-binding proteins (SREBPs).[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its biological activity.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
2. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation (e.g., from a biological matrix):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS, particularly suitable for complex biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
This compound reference standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
2. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start with 20% B, increase to 90% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
Parent Ion (Q1): m/z 241.1
-
Product Ion (Q3): m/z 121.1 (quantifier), m/z 93.1 (qualifier)
-
Collision Energy and other MS parameters: Optimize based on the specific instrument.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the stock solution with 50% methanol.
-
Sample Preparation: Follow the same procedure as described in Protocol 1, Section 3.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the standards.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Activation of AMPK signaling by a this compound derivative.[2][3][4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The flavonoid derivative 4'-nitro-6-hydroxyflavone suppresses the activity of HNF4α and stimulates the degradation of HNF4α protein through the activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing 4'-Hydroxyflavanone Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and certain vegetables.[1] Flavonoids, as a class of polyphenolic compounds, are recognized for their potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] this compound, in particular, has garnered interest for its potential therapeutic applications. These application notes provide a comprehensive guide to designing and conducting a series of in vitro assays to evaluate the efficacy of this compound across these key biological activities. The provided protocols are intended to serve as a foundational framework that can be adapted and optimized for specific research needs.
Antioxidant Activity Assays
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous chronic diseases. The antioxidant potential of this compound can be quantified using the following cell-free assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the solvent.
-
A_sample is the absorbance of the DPPH solution with the 4'-Hydroxyflvanone or control.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6][7]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound or control.
-
Data Presentation: Antioxidant Activity
| Assay | Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| DPPH | This compound | 1 | ||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Ascorbic Acid | 1 | |||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| ABTS | This compound | 1 | ||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Trolox | 1 | |||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Anti-inflammatory Activity Assays
Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit protein denaturation and the activity of key inflammatory enzymes.
Bovine Serum Albumin (BSA) Denaturation Assay
Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of BSA, a process that mimics protein denaturation in inflammatory conditions.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of BSA in distilled water.
-
Prepare serial dilutions of this compound and a positive control (e.g., Diclofenac sodium).
-
-
Assay Procedure:
-
The reaction mixture consists of 0.45 mL of BSA solution and 0.05 mL of the test compound at various concentrations.[10]
-
Adjust the pH of the mixture to 6.3 using 1N HCl.[10]
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[11]
-
After cooling, measure the absorbance (turbidity) at 660 nm.[10]
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows:
Where:
-
A_control is the absorbance of the control (BSA with solvent).
-
A_sample is the absorbance of the BSA with the test compound.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. This assay determines the ability of this compound to inhibit COX-2 activity.
Experimental Protocol:
This protocol is based on a colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Item Number 760111).[12]
-
Reagent Preparation:
-
Reconstitute and dilute all kit components (COX-2 enzyme, heme, arachidonic acid, etc.) as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and a selective COX-2 inhibitor as a positive control (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test compound or control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
-
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Data Presentation: Anti-inflammatory Activity
| Assay | Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| BSA Denaturation | This compound | 10 | ||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| Diclofenac Sodium | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| COX-2 Inhibition | This compound | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Celecoxib | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 |
Anticancer Activity Assays
The potential of this compound to inhibit the growth of cancer cells can be evaluated using cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.[14]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[16][17]
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After treatment, fix the cells by adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[18]
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[18]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[16]
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 540 nm.[18]
-
Data Presentation: Anticancer Activity
| Assay | Cell Line | Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |
| MTT | MCF-7 | This compound | 1 | ||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Doxorubicin | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| SRB | HeLa | This compound | 1 | ||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Doxorubicin | 0.1 | ||||
| 1 | |||||
| 10 |
Neuroprotective Activity Assay
Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.
Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay
Hydrogen peroxide is a common inducer of oxidative stress in in vitro models. This assay measures the protective effect of this compound against H₂O₂-induced cell death in a neuronal cell line.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to differentiate if necessary.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-6 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ (to be determined by a preliminary dose-response experiment) and incubate for 24 hours.
-
Include controls for untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT or SRB assay as described above.
-
Data Presentation: Neuroprotective Activity
| Cell Line | Treatment | This compound Conc. (µM) | H₂O₂ Conc. (µM) | % Cell Viability |
| SH-SY5Y | Control (Untreated) | 0 | 0 | 100 |
| H₂O₂ alone | 0 | X | ||
| 4'-HF + H₂O₂ | 1 | X | ||
| 10 | X | |||
| 25 | X | |||
| 50 | X | |||
| 4'-HF alone | 50 | 0 |
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed biological activities of this compound, it is crucial to investigate its effects on key signaling pathways. Based on the known activities of flavonoids, the following pathways are proposed for investigation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[19] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[20] Activation of Nrf2 leads to the expression of antioxidant enzymes.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[21][22]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 10. e-mjm.org [e-mjm.org]
- 11. mdpi.com [mdpi.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 22. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavonoid found in a variety of plants, including citrus fruits, celery, and red peppers.[1] As a member of the flavanone subclass of flavonoids, it has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Pre-clinical research suggests that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] These properties make it a compelling candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for conducting key cell-based assays to evaluate the bioactivity of this compound. The protocols cover the assessment of its cytotoxic, anti-inflammatory, and neuroprotective potential. Additionally, this document summarizes available quantitative data for this compound and related compounds and provides visual representations of the key signaling pathways it may modulate.
Data Presentation
The following table summarizes the available quantitative data on the biological activity of this compound and structurally related hydroxyflavones. This data is intended to provide a comparative reference for expected activity in various cell-based assays.
| Compound | Assay Type | Cell Line | Endpoint | Result (IC50/EC50) | Reference |
| 3',4'-Dihydroxyflavone | Anti-inflammatory (NO inhibition) | RAW 264.7 | IC50 | 9.61 ± 1.36 µM | [2] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | Anti-inflammatory (NO inhibition) | RAW 264.7 | IC50 | 16.90 ± 0.74 µM | [2] |
| 6,3',4'-Trihydroxyflavone | Anti-inflammatory (NO inhibition) | RAW 264.7 (2D) | IC50 | 22.1 µM | [3] |
| 7,3',4'-Trihydroxyflavone | Anti-inflammatory (NO inhibition) | RAW 264.7 (2D) | IC50 | 26.7 µM | [3] |
| 7-Hydroxyflavone | Cytotoxicity | MCF-7 | IC50 | > 100 µM | [4] |
| 7,8-Dihydroxy-4-thioflavone | Neuroprotection | SH-SY5Y (H2O2-induced stress) | Neuroprotective Effect | Significant at 0.3 µM | [5] |
| 4'-Hydroxychalcone | Cytotoxicity | SH-SY5Y | Decreased cell viability | 10-60 µM | [6] |
Note: Data for this compound is limited. The provided values for related compounds can guide concentration selection for initial experiments.
Key Signaling Pathways
Flavonoids, including this compound, are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. The following diagrams illustrate the putative mechanisms of action.
Experimental Protocols
General Guidelines
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Culture: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Controls: Include appropriate controls in all experiments, such as a vehicle control (medium with DMSO), a negative control (untreated cells), and a positive control (a compound with known activity in the specific assay).
Application Note 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Application Note 2: Anti-inflammatory Activity in Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators such as NO and cytokines like TNF-α and IL-6. The inhibitory effect of this compound on the production of these mediators is a measure of its anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Application Note 3: Neuroprotective Effect in a Neuronal Cell Line
Objective: To assess the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Principle: Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a major contributor to neuronal cell death in neurodegenerative diseases. This assay measures the ability of this compound to protect SH-SY5Y cells from H2O2-induced cytotoxicity.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to differentiate for 5-7 days in a low-serum medium to acquire a more neuron-like phenotype.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Application Note 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with the compound and exposed to H2O2 to those exposed to H2O2 alone.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the biological activities of this compound in cell-based models. By systematically evaluating its cytotoxic, anti-inflammatory, and neuroprotective effects, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies are warranted to fully elucidate the pharmacological profile of this promising natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thioflavones as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4'-Hydroxyflavanone in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids have garnered significant attention in anticancer research due to their potential to modulate various cellular processes involved in cancer progression. While extensive research has been conducted on many flavonoids, specific data on the anticancer properties of this compound is still emerging. These application notes provide a comprehensive overview of the current understanding of this compound's role in cancer research, drawing on available data and insights from studies on structurally similar flavanones. This document offers detailed protocols for key experiments and visualizes relevant signaling pathways to guide researchers in this promising area of study.
Data Presentation
Quantitative data on the direct anticancer effects of this compound is limited in publicly available literature. One study investigating the inhibitory effects of several flavanone compounds on various cancer cell lines reported that this compound, along with 6-OH flavanone, naringin, and naringenin, showed little or no inhibition of cell growth in A549 (lung carcinoma), LLC (Lewis lung carcinoma), AGS (gastric adenocarcinoma), SK-Hep1 (liver adenocarcinoma), and HA22T (hepatocellular carcinoma) cells.[1] In contrast, the parent compound flavanone and 2'-OH flavanone demonstrated significant inhibitory effects in these cell lines.[1]
For context and to guide future research, the following table summarizes the reported anticancer activities of the structurally related and more extensively studied 2'-Hydroxyflavanone.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| 2'-Hydroxyflavanone | A549 (Lung) | Cell Growth Inhibition | Growth Inhibition Observed | [1] |
| 2'-Hydroxyflavanone | LLC (Lewis Lung) | Cell Growth Inhibition | Growth Inhibition Observed | [1] |
| 2'-Hydroxyflavanone | AGS (Gastric) | Cell Growth Inhibition | Growth Inhibition Observed | [1] |
| 2'-Hydroxyflavanone | SK-Hep1 (Liver) | Cell Growth Inhibition | Growth Inhibition Observed | [1] |
| 2'-Hydroxyflavanone | HA22T (Hepatoma) | Cell Growth Inhibition | Growth Inhibition Observed | [1] |
| 2'-Hydroxyflavanone | A549 (Lung) | Cell Cycle Analysis | G2/M Phase Arrest | [1] |
| 2'-Hydroxyflavanone | Lung Cancer Cells | Metastasis Inhibition | Inhibition of invasion, motility, and adhesion | [2] |
| 2'-Hydroxyflavanone | Breast Cancer Cells | Cell Viability | Reduced cell viability | [3] |
| 2'-Hydroxyflavanone | Breast Cancer Cells | Apoptosis | Induction of apoptosis | [4] |
| 2'-Hydroxyflavanone | Prostate Cancer Cells | Cell Proliferation | Inhibition of proliferation and colony formation | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound. These are generalized methods that can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin D1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
Based on studies of related flavanones, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis. The following diagrams illustrate these potential pathways.
Caption: General experimental workflow for in vitro anticancer evaluation.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
The anticancer potential of this compound is an area that warrants further investigation. While initial screenings have shown limited direct cytotoxicity against some cancer cell lines, its structural similarity to other bioactive flavanones suggests that it may possess other important anticancer properties, such as the inhibition of metastasis or synergistic effects with other chemotherapeutic agents. The protocols and pathway diagrams provided here serve as a foundational guide for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in various cancer models. Future studies should focus on broader screenings against a wider panel of cancer cell lines, in vivo efficacy studies, and detailed mechanistic investigations to fully elucidate its potential as a novel anticancer agent.
References
- 1. The tumor-growth inhibitory activity of flavanone and 2'-OH flavanone in vitro and in vivo through induction of cell cycle arrest and suppression of cyclins and CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. 2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-hydroxyflavanone inhibits prostate tumor growth through inactivation of AKT/STAT3 signaling and induction of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Hydroxyflavanone as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavonoid found in various plants, including citrus fruits and carnations.[1] As a member of the flavanone subclass, it exhibits various biological activities, including the inhibition of sterol regulatory element-binding protein (SREBP) maturation, which plays a crucial role in lipid homeostasis.[2] This property makes this compound a valuable compound for research in metabolic diseases such as hepatic steatosis and dyslipidemia.[2] To ensure the accuracy and reliability of such research, high-purity this compound is essential for use as an analytical reference standard.
This document provides detailed application notes and protocols for the proper handling, storage, and utilization of this compound as an analytical reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 2-(4-Hydroxyphenyl)-2,3-dihydrochromen-4-one | |
| CAS Number | 6515-37-3 | |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| Appearance | White to pale orange solid | |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform (Slightly, Heated), Methanol (Slightly). Insoluble in water. | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols
Preparation of Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for the creation of calibration standards.
Materials:
-
This compound analytical reference standard
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
Protocol:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed powder to a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly to ensure homogeneity. This will be your 1 mg/mL stock solution.
-
Store the stock solution at -20°C or -80°C in amber vials to protect from light.
Preparation of Calibration Standards
Objective: To prepare a series of solutions with known concentrations to construct a calibration curve for quantitative analysis.
Materials:
-
This compound stock solution (1 mg/mL)
-
HPLC-grade mobile phase (e.g., Acetonitrile:Water mixture)
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
Protocol:
-
Label a series of volumetric flasks for each desired concentration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Perform serial dilutions from the 1 mg/mL stock solution using the mobile phase as the diluent.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Subsequently, use the 100 µg/mL solution to prepare the lower concentration standards.
-
These calibration standards should be prepared fresh daily.
HPLC-UV Method for Quantitative Analysis
Objective: To provide a robust HPLC-UV method for the quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 275 nm |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the unknown samples for analysis.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Objective: To validate the developed HPLC-UV method to ensure it is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of this compound. |
Forced Degradation Studies for Stability-Indicating Method Development
Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method can separate the intact drug from its degradation products.
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux 1 mg/mL solution with 0.1 N HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux 1 mg/mL solution with 0.1 N NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid drug to 105°C for 24 hours. |
| Photolytic Degradation | Expose solid drug to UV light (254 nm) and visible light for 7 days. |
Biological Application Pathways
Inhibition of SREBP Maturation
This compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting the proteolytic cleavage and activation of SREBPs, this compound can suppress the synthesis of lipids in cells.
Caption: Inhibition of SREBP maturation by this compound.
Metabolism by Cytochrome P450 Enzymes
Flavonoids, including flavanones, are metabolized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process, primarily oxidation, is a crucial step in their biotransformation and subsequent excretion. Studies have shown that flavanones are substrates for various CYP isoforms, with CYP2A6 being a key enzyme in the hydroxylation of the flavanone structure.[3]
Caption: Cytochrome P450 metabolism of this compound.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound in a sample using the HPLC-UV method described.
Caption: General workflow for HPLC-UV quantitative analysis.
References
- 1. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2A6 and other human P450 enzymes in the oxidation of flavone and flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of 4'-Hydroxyflavanone in Preclinical Models
Application Notes and Protocols for Researchers
Introduction:
4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and certain herbs.[1] Flavonoids, as a class of polyphenolic compounds, are recognized for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] These properties make them promising candidates for the development of novel therapeutic agents for inflammatory diseases. This document provides a detailed overview of the anti-inflammatory effects of this compound, summarizing key quantitative data and providing comprehensive protocols for in vitro and in vivo experimental models. The information is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.
Data Presentation
The anti-inflammatory activity of this compound and related flavonoids has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, providing a comparative overview of their efficacy.
Table 1: In Vitro Anti-inflammatory Activity of Hydroxyflavones in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Assay | Target | Concentration/Dose | % Inhibition / IC50 | Reference |
| 2'-Hydroxyflavanone | Cytotoxicity | Macrophage Viability | 30 µM | Prevents LPS-induced apoptosis | [3][4] |
| 2'-Hydroxyflavanone | ROS Production | Intracellular ROS | 30 µM | Significant prevention | [3][4] |
| 2'-Hydroxyflavanone | NO Production | Nitric Oxide | 30 µM | Significant prevention | [3][4] |
| 2'-Hydroxyflavanone | Cytokine Release | TNF-α, IL-2, IL-10, etc. | 30 µM | Significant inhibition | [3][4] |
| 6,3´,4´-Trihydroxyflavone | NO Production | Nitric Oxide | - | IC50: 26.7 µM | [5] |
| 7,3´,4´-Trihydroxyflavone | NO Production | Nitric Oxide | - | IC50: 48.6 µM | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Hydroxyflavones in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference |
| 2',3'-dihydroxyflavone | 50 | - | ~81-88% | [2] |
| 2',4'-dihydroxyflavone | 50 | - | ~88% | [2] |
| 5,3'-dihydroxyflavone | 50 | - | ~81-88% | [2] |
| 7,3'-dihydroxyflavone | 50 | - | ~81-88% | [2] |
| Monohydroxyflavones | - | - | <50% | [2] |
Signaling Pathways
This compound and other flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][7] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[6] this compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[8]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules that regulate the production of inflammatory mediators.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote inflammation.[6] Studies on similar flavonoids suggest that this compound likely inhibits the phosphorylation of p38 and JNK, thereby suppressing the inflammatory cascade.[3][4]
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[10] Oxidative stress or activators like certain flavonoids can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of genes encoding antioxidant enzymes like Heme Oxygenase-1 (HO-1), which have anti-inflammatory properties.[11][12] The activation of the Nrf2 pathway can also negatively regulate the NF-κB pathway.[11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the anti-inflammatory effects of this compound.
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds.[6]
1. Cell Culture and Maintenance:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of this compound for 24 hours.[13]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[13]
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[13]
-
Pre-treat the cells with different concentrations of this compound for 2 hours.[13]
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[13]
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes in the dark.[13]
-
Measure the absorbance at 540 nm.
4. Cytokine Measurement (ELISA):
-
Culture and treat the cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Western Blot Analysis for Signaling Proteins:
-
Seed RAW 264.7 cells in 6-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[13]
-
Pre-treat with this compound for 2 hours, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 2 hours for IκBα degradation).[13]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as Nrf2 and HO-1.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14][15]
1. Animals:
-
Use male Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Control (no treatment).
-
Group 2: Carrageenan + Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 3: Carrageenan + this compound (various doses).
-
Group 4: Carrageenan + Standard drug (e.g., Indomethacin, 10 mg/kg).
3. Procedure:
-
Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.[14]
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
4. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
This compound demonstrates significant anti-inflammatory potential in preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, MAPKs, and Nrf2. The provided protocols offer a framework for further investigation into the therapeutic applications of this promising natural compound for the treatment of inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and to evaluate its safety and efficacy in more complex disease models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2’-Hydroxyflavanone prevents LPS-induced inflammatory response and cytotoxicity in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease [mdpi.com]
- 10. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. mdpi.com [mdpi.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Studies of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and carnations.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and lipid-lowering properties.[1] Preclinical research has identified this compound as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that govern the synthesis of fatty acids and cholesterol.[2][3] This mechanism of action suggests its potential in addressing conditions like hepatic steatosis (fatty liver disease) and dyslipidemia.[2][3] Furthermore, like many flavonoids, this compound exhibits antioxidant and anti-inflammatory activities, making it a candidate for investigation in inflammatory disorders.[1]
These application notes provide detailed protocols for in vivo studies designed to investigate the therapeutic potential of this compound. The protocols are intended to guide researchers in pharmacology, drug discovery, and related fields in designing and executing robust animal studies.
Key Signaling Pathways
SREBP-Mediated Lipid Synthesis Pathway
This compound has been shown to suppress the activation of SREBPs.[2][3] Under normal conditions, the SREBP precursor is held in the endoplasmic reticulum (ER) by SCAP (SREBP cleavage-activating protein). When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases, releasing the active N-terminal domain. This active form then translocates to the nucleus and activates the transcription of genes involved in lipid biosynthesis. This compound is believed to inhibit the maturation of SREBP, thereby downregulating the expression of lipogenic genes.[2][3]
References
Application Notes and Protocols for Evaluating the Antioxidant Activity of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone is a flavonoid compound found in various plants, including carnations (Dianthus caryophyllus).[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their potential health benefits, which are often attributed to their antioxidant properties.[1][2] As antioxidants, they may help mitigate the damaging effects of free radicals and reactive oxygen species (ROS) in the body, which are implicated in a range of chronic diseases.[1] This document provides detailed protocols for evaluating the in vitro antioxidant activity of this compound and explores its potential mechanism of action through cellular signaling pathways.
In Vitro Antioxidant Activity Evaluation
The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
Table 1: Antioxidant Activity of Flavonoids Structurally Related to this compound
| Compound | Assay | IC50 / TEAC / FRAP Value | Reference Compound |
| 6,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 3.02 µM | - |
| 7,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 2.71 µM | - |
| Apigenin (4',5,7-trihydroxyflavone) | DPPH Radical Scavenging | IC50: 5.18 ± 0.014 ppm | Quercetin (IC50: 1.52 ppm) |
| 7-Hydroxyflavanone Metabolite (3',4'-dihydroxy-7-methoxyflavone) | Unknown radical scavenging | - | Showed highest potential among metabolites |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power, expressed as equivalents of Fe(II) or a standard antioxidant like Trolox.
Experimental Protocols
Here are detailed methodologies for the key experiments to evaluate the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.
-
Add 20 µL of the different concentrations of this compound solution or the positive control to the respective wells.
-
For the blank, add 20 µL of methanol to the DPPH solution.
-
For the control, add 180 µL of methanol and 20 µL of the highest concentration of the test sample (to measure any absorbance from the sample itself).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical and can be determined from the graph.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS) or water
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions of the Trolox standard to create a standard curve.
-
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound solution or the Trolox standard to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Activity:
-
Calculate the percentage of inhibition of absorbance for each concentration of the sample and the Trolox standard.
-
Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.
-
The antioxidant activity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard solution (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions of the standard (FeSO₄ or Trolox) to create a standard curve.
-
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound solution or the standard to the respective wells.
-
For the blank, add 20 µL of the solvent used for the sample.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
The FRAP value of this compound is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for evaluating the antioxidant activity of this compound using the described in vitro assays is depicted below.
Caption: Workflow for in vitro antioxidant activity evaluation.
Potential Signaling Pathway: Nrf2/HO-1 Activation
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).
References
Application Notes and Protocols: 4'-Hydroxyflavanone as a Ligand for Nuclear Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyflavanone, a member of the flavanone subclass of flavonoids, has garnered significant interest in the scientific community for its potential biological activities. As a naturally occurring compound found in various plants, its interaction with nuclear receptors is a key area of investigation for drug discovery and understanding its physiological effects. These application notes provide a comprehensive overview of the use of this compound as a ligand in nuclear receptor binding assays, including detailed experimental protocols and a summary of available binding data.
This compound: A Ligand for Nuclear Receptors
This compound has been identified as a ligand for the orphan nuclear receptor NR4A1 and exhibits estrogenic activity, suggesting interaction with estrogen receptors (ERs). Its potential to modulate other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), remains an active area of research.
Data Presentation: Quantitative Binding and Activity Data
The following table summarizes the available quantitative data for the interaction of this compound with nuclear receptors. It is important to note that while its activity on estrogen receptors has been reported, specific binding affinities (IC50/Ki) and activation potencies (EC50) for ERα and ERβ are not extensively documented in publicly available literature. The provided protocols are recommended for determining these values.
| Nuclear Receptor | Assay Type | Ligand | Parameter | Value (µM) | Reference |
| NR4A1 | Fluorescence Quenching | This compound | Kd | 13.0 | [1] |
| Estrogen Receptor α (ERα) | Competitive Binding | This compound | IC50/Ki | Data not available | - |
| Reporter Gene Assay | This compound | EC50 | Data not available | - | |
| Estrogen Receptor β (ERβ) | Competitive Binding | This compound | IC50/Ki | Data not available | - |
| Reporter Gene Assay | This compound | EC50 | Data not available | - | |
| PPARγ | Competitive Binding | This compound | IC50/Ki | Data not available | - |
| Reporter Gene Assay | This compound | EC50 | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with nuclear receptors are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptors (ERα and ERβ)
This protocol is designed to determine the binding affinity (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ERα or ERβ protein
-
[³H]-Estradiol (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter plates (e.g., 96-well glass fiber filters)
-
Plate reader (scintillation counter)
Procedure:
-
Prepare Reagents:
-
Dilute ERα or ERβ protein to the desired concentration in binding buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in binding buffer.
-
Prepare a solution of [³H]-Estradiol in binding buffer at a concentration close to its Kd for the respective receptor.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Increasing concentrations of this compound or unlabeled estradiol (for standard curve).
-
[³H]-Estradiol.
-
ERα or ERβ protein.
-
-
Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This homogeneous assay format is a non-radioactive alternative for determining binding affinity.
Materials:
-
Human recombinant PPARγ-LBD (Ligand Binding Domain), often GST-tagged.
-
Terbium-labeled anti-GST antibody.
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green).
-
This compound (Test Compound).
-
Assay Buffer (provided with commercial kits, or a suitable buffer such as 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4).
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Prepare a working solution of the fluorescent ligand in assay buffer.
-
Prepare a mixture of PPARγ-LBD and Tb-anti-GST antibody in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the fluorescent ligand to all wells.
-
Add the PPARγ-LBD/Tb-anti-GST antibody mixture to all wells to initiate the binding reaction.
-
Include control wells for no-FRET (buffer only), 0% inhibition (all reagents except competitor), and 100% inhibition (all reagents with a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (fluorescent ligand).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Estrogen Receptor (ERα/β) Transcriptional Activation Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate gene expression mediated by ERα or ERβ.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7 for endogenous ERα, or HEK293T transfected with ERα or ERβ expression vectors).
-
An estrogen-responsive reporter plasmid (e.g., containing multiple Estrogen Response Elements (EREs) upstream of a luciferase or GFP reporter gene).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium (phenol red-free).
-
This compound (Test Compound).
-
17β-Estradiol (Positive Control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with the ERE-reporter plasmid and the normalization plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with fresh phenol red-free medium containing serial dilutions of this compound or 17β-Estradiol.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (concentration that elicits 50% of the maximal response) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of relevant nuclear receptors and a general workflow for nuclear receptor binding assays.
References
Application Notes and Protocols for Microbial Transformation of 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of 4'-hydroxyflavanone, a flavanone with various potential pharmacological activities. Microbial biotransformation offers an efficient and environmentally friendly method to produce novel metabolites that may possess enhanced bioavailability, solubility, or biological activity compared to the parent compound. This document outlines the microorganisms, transformation products, and experimental procedures for producing, isolating, and characterizing this compound metabolites.
Introduction to Microbial Transformation of this compound
Microbial transformation utilizes whole microbial cells or their enzymes to catalyze chemical reactions on a specific substrate. In the context of this compound, this process can introduce various functional groups, such as hydroxyl (-OH), glycosyl (sugar moieties), and sulfate (-SO₃H) groups, at different positions on the flavanone scaffold. These modifications can significantly alter the molecule's physicochemical properties and biological activities. Fungi, in particular species from the genera Aspergillus, Beauveria, Cunninghamella, and Mucor, have been extensively documented for their ability to effectively transform flavonoids like this compound.[1]
The primary reactions observed in the microbial transformation of this compound and other flavanones include:
-
Hydroxylation: The introduction of one or more hydroxyl groups.
-
Glycosylation: The attachment of sugar molecules.
-
Sulfation: The addition of a sulfate group.
-
Carbonyl Reduction: The reduction of the C-4 carbonyl group.
-
Ring Cleavage: The opening of the heterocyclic C-ring.
These transformations can lead to a diverse array of metabolites, some of which may be difficult to synthesize through conventional chemical methods.
Data Presentation: Metabolites of this compound
The following table summarizes the known metabolites produced from the microbial transformation of this compound by various fungal species.
| Microorganism | Metabolite(s) | Transformation Type(s) | Reference |
| Aspergillus alliaceus | 6,4'-Dihydroxyflavanone, this compound-6-sulfate | Hydroxylation, Sulfation | [2] |
| Beauveria bassiana | 6,4'-Dihydroxyflavanone, Flavanone-6-O-β-D-4-O-methylglucopyranoside | Hydroxylation, Glycosylation | [2] |
| Cunninghamella blakesleeana | Flavanone-6-O-β-D-glucopyranoside, Flavanone-6-sulfate, 6-Hydroxyflavanone-7-sulfate | Glycosylation, Sulfation | |
| Mucor ramannianus | 2,4-cis-6-Hydroxyflavan-4-ol, 2,4-trans-6-Hydroxyflavan-4-ol, 2,4-trans-6,4'-Dihydroxyflavan-4-ol-5-sulfate, 1,3-cis-1-Methoxy-1-(2,5-dihydroxyphenyl)-3-phenylpropane, 2,4-trans-Flavan-4-ol-6-sulfate | Carbonyl Reduction, Ring Cleavage, Sulfation | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the microbial transformation of this compound.
Protocol 1: Fungal Culture and Biotransformation
This protocol outlines the general procedure for the fermentation of this compound with fungal cultures.
Materials:
-
Selected fungal strain (e.g., Aspergillus niger, Beauveria bassiana)
-
Culture medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth)
-
This compound (substrate)
-
Dimethyl sulfoxide (DMSO)
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of the fungal mycelium from a stock culture to a fresh agar plate.
-
Incubate at 25-28°C for 5-7 days until sufficient growth is observed.
-
Aseptically add sterile water to the plate and gently scrape the surface to create a spore suspension.
-
Transfer the spore suspension to a flask containing the liquid culture medium to create a seed culture.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.
-
-
Biotransformation:
-
Prepare the main culture by inoculating fresh liquid medium with the seed culture (typically 5-10% v/v).
-
Incubate the main culture under the same conditions as the seed culture for 2-3 days.
-
Prepare a stock solution of this compound in DMSO.
-
Add the substrate solution to the fungal culture to a final concentration of 100-200 mg/L.
-
Continue the incubation for an additional 7-14 days. Monitor the transformation progress by periodically taking samples for analysis.
-
Protocol 2: Extraction and Purification of Metabolites
This protocol describes the extraction of the produced metabolites from the fungal culture and their subsequent purification.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the purified metabolites and concentrate them to dryness.
-
Protocol 3: HPLC Analysis of this compound and its Metabolites
This protocol provides a general method for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
Methanol for sample preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude extract or purified fractions in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient elution is typically used. A starting condition of 10-20% A, increasing to 80-90% A over 30-40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280-340 nm (a PDA detector is recommended to obtain full UV spectra)
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to the substrate and its metabolites by comparing their retention times and UV spectra with standards, if available.
-
Quantify the compounds by creating a calibration curve with known concentrations of standards.
-
Visualizations
Experimental Workflow
Caption: General workflow for the microbial transformation of this compound.
Potential Metabolic Pathways
Caption: Potential metabolic pathways for this compound biotransformation.
References
Troubleshooting & Optimization
How to improve the yield of 4'-Hydroxyflavanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4'-Hydroxyflavanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to yield the final this compound product.[1][2]
Q2: What are the critical factors affecting the yield of the Claisen-Schmidt condensation?
A2: Key factors influencing the yield of the initial condensation step include the choice and concentration of the base catalyst (e.g., NaOH, KOH), reaction temperature, and reaction time.[2] Inadequate catalyst activity, insufficient reaction time, or poor solubility of reactants can lead to low yields.
Q3: Which catalysts are effective for the intramolecular cyclization of the chalcone intermediate?
A3: A variety of catalysts can be used for the cyclization step, including acids (e.g., methanesulfonic acid, acetic acid, HCl), bases (e.g., sodium acetate, piperidine), and other reagents like iodine in DMSO.[3][4][5][6] The choice of catalyst can significantly impact the reaction time and yield.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis is a green chemistry approach that can dramatically reduce reaction times from hours to minutes and increase product yields for the cyclization step.[1][3]
Troubleshooting Guides
Problem 1: Low Yield in Claisen-Schmidt Condensation (Step 1)
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of high-purity base catalyst (e.g., NaOH, KOH). Ensure it is fully dissolved if used as a solution. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected time, consider extending the reaction duration.[2] |
| Low Reaction Temperature | While many procedures are performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to initiate or complete the reaction. However, be cautious as higher temperatures can promote side reactions. |
| Poor Solubility of Reactants | Ensure that both 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde are fully dissolved in the solvent (commonly ethanol) before adding the catalyst. |
| Side Reactions | The primary side reaction is the self-condensation of 2'-hydroxyacetophenone. To minimize this, slowly add the acetophenone to a mixture of the 4-hydroxybenzaldehyde and the base. Using an aromatic aldehyde without α-hydrogens, like 4-hydroxybenzaldehyde, already reduces the likelihood of its self-condensation. |
Problem 2: Low Yield in Intramolecular Cyclization (Step 2)
| Possible Cause | Recommended Solution |
| Inefficient Catalyst | The chosen catalyst may not be optimal for your specific chalcone substrate. Refer to the data tables below to compare the effectiveness of different catalysts. Consider switching to a different catalytic system (e.g., from acid to base catalysis).[4] |
| Incomplete Reaction | Monitor the disappearance of the chalcone spot on TLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[1] |
| Decomposition of Product | Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the flavanone product. Optimize the reaction time to maximize yield without significant degradation. |
| Formation of Side Products | Oxidative cyclization can sometimes lead to the formation of flavones as a side product, especially in the presence of oxidants like iodine.[1][6] Ensure reaction conditions are optimized for flavanone formation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of Starting Materials | If TLC indicates the presence of unreacted starting materials, optimize the reaction conditions (time, temperature, catalyst concentration) for complete conversion. |
| Multiple Products | The presence of multiple spots on TLC suggests the formation of side products. Adjusting the reaction conditions or the method of purification may be necessary. For instance, if both flavanone and flavone are present, a careful column chromatography separation is required. |
| Product Loss During Workup | Ensure the product is fully precipitated before filtration, which can be aided by cooling the solution in an ice bath. When washing the crude product, use a cold solvent in which the product has low solubility to minimize losses. |
| Ineffective Recrystallization | The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8][9] Ethanol or mixtures of ethanol and water are often suitable for flavanones. |
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Cyclization of 2'-Hydroxychalcones to Flavanones
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Methanesulfonic acid | Ethanol | Reflux | 24 h | Modest (e.g., 11-13% for some derivatives) | [4] |
| Sodium Acetate | Methanol | Reflux | 24 h | Variable (e.g., 2-49% for some derivatives) | [4] |
| Piperidine | Water | Reflux | 24 h | High (e.g., 74-93% for some derivatives) | [4] |
| Acetic Acid | Acetic Acid | 100 °C | 4 days | 75 | [3] |
| Acetic Acid (Microwave) | Acetic Acid | 200 °C | 30 min | 82 | [3] |
| Pyridine/Water | Pyridine/Water | 90 °C | 1 h | 91.1 | [10] |
| Pd(TFA)₂ / Cu(OAc)₂ | DMSO then HCl/EtOAc | 100 °C | 15 h then 24 h | up to 79 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4-hydroxychalcone (Claisen-Schmidt Condensation)
-
Reactant Preparation: In a round-bottomed flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. A thick, deep yellow precipitate of the chalcone sodium salt may form. The reaction is typically left to proceed for several hours or overnight.[2]
-
Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water and recrystallize from ethanol to obtain the pure 2'-hydroxy-4-hydroxychalcone.[2]
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
Method A: Base-Catalyzed Cyclization
-
Reaction Setup: Dissolve the synthesized 2'-hydroxy-4-hydroxychalcone in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalyst like sodium acetate or piperidine to the solution.[4]
-
Reaction: Reflux the mixture for the time specified in the relevant literature, monitoring the reaction by TLC until the chalcone spot disappears.[4]
-
Workup and Purification: After cooling, the product can be isolated by precipitation and filtration, followed by recrystallization from a suitable solvent like ethanol.
Method B: Acid-Catalyzed Cyclization (Microwave)
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stirrer, add the 2'-hydroxy-4-hydroxychalcone and acetic acid.[3]
-
Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes).[3]
-
Purification: Cool the reaction mixture to room temperature. Pass the mixture through a short column of silica gel, eluting with ethyl acetate to remove baseline impurities. Evaporate the solvent and further purify the residue by column chromatography using a hexane and ethyl acetate gradient to obtain pure this compound.[3]
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The separation of compounds is monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound, which can be identified by comparing their TLC spots with a standard if available.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. nepjol.info [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone - Eureka | Patsnap [eureka.patsnap.com]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 4'-Hydroxyflavanone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-Hydroxyflavanone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound with potential applications in cosmetics and clinical research, notably as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) which are key regulators of lipid homeostasis.[1] Like many flavonoids, it is poorly soluble in water and aqueous buffers, which can pose significant challenges for in vitro and in vivo studies that require consistent and accurate concentrations in physiological conditions.[1][2]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[1] However, it is considered insoluble in water.[1] This low aqueous solubility often leads to precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Q3: What is the estimated aqueous solubility of this compound?
Q4: How does pH influence the solubility of flavonoids like this compound?
A4: The solubility of many flavonoids is pH-dependent. For some flavonoids, solubility can increase at a more alkaline pH.[4] For instance, the solubility of hesperetin and naringenin, structurally similar flavanones, has been shown to increase at pH 8 compared to acidic pH.[4] This is due to the ionization of hydroxyl groups on the flavonoid structure at higher pH, which increases their polarity and interaction with water molecules.
Q5: What are the recommended solvents for preparing a stock solution of this compound?
A5: For preparing high-concentration stock solutions, organic solvents like DMSO and ethanol are recommended.[1] A common practice is to prepare a 10 mM stock solution in 100% DMSO.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility. | 1. Decrease the final concentration: Lower the target concentration of this compound in the aqueous buffer. 2. Use a co-solvent system: Instead of diluting directly into a 100% aqueous buffer, use a mixture of the buffer with a water-miscible organic solvent (e.g., ethanol, polyethylene glycol). 3. Employ cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility. |
| Cloudiness or opalescence in the final solution | Formation of fine, suspended particles of this compound that have not fully precipitated. | 1. Gentle warming: Warm the solution to 37°C, which may help dissolve the compound. However, be cautious as prolonged heating can degrade the compound. 2. Sonication: Brief sonication can help to break down small aggregates and improve dissolution. 3. Optimize the dilution procedure: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid dispersion. |
| Inconsistent experimental results | Inaccurate concentration of soluble this compound due to partial precipitation. Degradation of the compound in the stock solution or final buffer. | 1. Filter the final solution: Use a 0.22 µm filter to remove any undissolved particles before use. This will ensure you are working with a truly soluble fraction, although the final concentration will be lower than intended and should be verified if possible. 2. Prepare fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell toxicity observed in in-vitro assays | The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium is too high. | 1. Minimize solvent concentration: Ensure the final concentration of the organic solvent is at a non-toxic level for the specific cell line being used (typically ≤ 0.5% for DMSO). 2. Perform a solvent toxicity control: Include a control group treated with the same concentration of the solvent vehicle to assess its effect on cell viability. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Temperature | Notes |
| DMSO | ≥ 10.41 mM (≥ 2.5 mg/mL) | Room Temperature | A clear solution can be obtained.[5] |
| Ethanol | Soluble | Room Temperature | Qualitative data indicates solubility.[1] |
| Chloroform | Slightly Soluble (with heating) | Room Temperature | Qualitative data.[6] |
| Methanol | Slightly Soluble | Room Temperature | Qualitative data.[6] |
Table 2: Estimated Aqueous Solubility of this compound and Structurally Similar Flavonoids
| Compound | Estimated Aqueous Solubility | pH | Temperature |
| This compound | 416.5 mg/L (~1.73 mM) | Neutral (estimated) | 25°C |
| Naringenin | 0.50 mg/mL in 1:1 DMF:PBS | 7.2 | Room Temperature |
| Apigenin | 0.1 mg/mL in 1:8 DMF:PBS | 7.2 | Room Temperature |
Note: Data for this compound is an estimation. Data for Naringenin and Apigenin are provided for comparison and indicate the low aqueous solubility of similar flavonoid structures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, weigh 2.4026 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent System
This protocol is adapted from a formulation for in vivo use and can be modified for in vitro applications.
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Prepare the co-solvent vehicle: For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (or desired aqueous buffer):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock in DMSO and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
-
This will result in a final this compound concentration of 2.5 mg/mL (10.41 mM).[5]
Protocol 3: Solubilization using Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Prepare the SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or aqueous buffer.
-
Final Dilution:
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 25 mg/mL this compound stock in DMSO.
-
Mix until a clear solution is obtained.
-
-
This will result in a final this compound concentration of 2.5 mg/mL (10.41 mM) in a vehicle containing 10% DMSO.[5]
Mandatory Visualizations
References
Ensuring stability of 4'-Hydroxyflavanone in cell culture media
Welcome to the technical support center for 4'-Hydroxyflavanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in cell culture media a concern?
A1: this compound is a naturally occurring flavonoid found in various plants, including citrus fruits and carnations.[1][2] It is investigated for numerous biological activities, notably as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation, which is crucial for lipid homeostasis.[1][3] Its stability is critical because, like many hydrophobic compounds, it has low aqueous solubility and can precipitate in cell culture media.[1][4] Degradation or precipitation alters the effective concentration, leading to inaccurate and irreproducible experimental results.[5][6]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is generally insoluble in water.[1][7] DMSO is the most commonly recommended solvent for preparing highly concentrated stock solutions for cell culture applications.[3][7] It is crucial to use anhydrous, sterile DMSO.
Q3: How should I properly store the stock solution of this compound?
A3: Stock solutions should be stored at -20°C or -80°C to maintain stability.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation.[4][8] If the compound is light-sensitive, store the aliquots in amber vials or vials wrapped in aluminum foil.[9][10] A stock solution stored at -80°C can be stable for up to 6 months.[3]
Q4: What are the primary factors that can cause this compound to become unstable or precipitate in my cell culture medium?
A4: The primary factors affecting stability are physical and chemical in nature. These include:
-
Exceeding Aqueous Solubility: The final concentration in the medium may be too high.[4]
-
Temperature Shifts: Adding a cold stock solution to warm media can cause the compound to fall out of solution.[8][11]
-
High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5%, and preferably at or below 0.1%, to prevent both compound precipitation and solvent-induced cell toxicity.[5][10]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[4][11]
-
pH Changes: The pH of the medium can shift due to cellular metabolism, potentially altering the solubility of the compound.[4]
-
Light and Oxygen Exposure: Flavonoids can be susceptible to photodegradation and oxidation.[12][13]
Q5: How can I measure the concentration of this compound in my media over time to confirm its stability?
A5: The most reliable methods for quantifying this compound and its potential degradation products in a complex matrix like cell culture media are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16] These techniques allow for the separation and precise measurement of the parent compound, providing a clear profile of its stability under your specific experimental conditions.[17]
Troubleshooting Guides
Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
-
Question: I diluted my 10 mM DMSO stock of this compound to a final concentration of 10 µM in my cell culture medium, and it immediately turned cloudy. What went wrong?
-
Answer: This is a common sign that the compound has precipitated due to poor solubility in the aqueous medium. Several factors could be responsible.
| Possible Cause | Solution |
| Insufficient Mixing | The concentrated DMSO stock is not dispersing quickly enough. Solution: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise into the vortex of the swirling medium to ensure rapid and even distribution.[4][10] |
| Temperature Shock | Adding cold stock solution directly to warm medium. Solution: Gently warm the stock solution aliquot to room temperature just before use. Ensure both the stock and the medium are at similar temperatures before mixing.[8] |
| High Final Concentration | The target concentration exceeds the solubility limit of this compound in your specific medium. Solution: Perform a dilution series to determine the maximum soluble concentration in your medium. Consider lowering the final working concentration for your experiments.[4] |
| Media Composition | Components within the serum or basal medium are interacting with the compound. Solution: Test the compound's solubility in a simpler buffer (e.g., sterile PBS) to see if media components are the issue. If so, you may need to test different media formulations or use solubilizing agents.[4] |
Issue 2: The medium was clear initially, but a precipitate appeared after several hours of incubation.
-
Question: My media looked fine after adding this compound, but when I checked my cells 6 hours later, I observed small crystals in the wells. What is happening?
-
Answer: This delayed precipitation suggests that while you may have initially created a clear solution, it was not stable over time under incubation conditions.
| Possible Cause | Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution that is unstable long-term. Solution: Reduce the final working concentration of this compound. A lower concentration is more likely to remain in solution for the duration of the experiment.[4] |
| pH Shift in Medium | Cellular metabolism can acidify the culture medium, causing a change in pH that reduces the compound's solubility. Solution: Use a medium formulation that includes a more robust buffering system, such as HEPES, to maintain a stable pH. Monitor the medium's pH during longer experiments.[4] |
| Compound Degradation | This compound may be degrading into less soluble byproducts. Solution: Minimize the compound's exposure to light during incubation. It is also advisable to perform a time-course stability study (see Protocol 3) to understand its degradation kinetics in your system.[5] |
Issue 3: I am observing inconsistent results or a gradual loss of biological activity.
-
Question: My experiments with this compound are not reproducible. Sometimes I see the expected effect, and other times I don't. Why?
-
Answer: Inconsistent results are often a direct consequence of an unstable compound concentration in the media.
| Possible Cause | Solution |
| Stock Solution Degradation | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Always aliquot new stock solutions and store them properly at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed. Discard old stock if its integrity is in doubt.[3] |
| Incomplete Solubilization | Undissolved micro-precipitates are present in the medium, leading to variable effective concentrations. Solution: After preparing the treatment solution, let it sit at 37°C for 15-30 minutes and visually inspect for any cloudiness or precipitate before adding it to the cells. If precipitation is suspected, filter the medium through a 0.22 µm sterile filter (note: this may reduce the final concentration if some compound is adsorbed). |
| Rapid Degradation in Media | The compound has a short half-life under your specific culture conditions (37°C, 5% CO₂). Solution: Perform a stability study (Protocol 3) to determine the compound's half-life. If it degrades quickly, you may need to refresh the media with a newly prepared treatment solution more frequently (e.g., every 12 or 24 hours) to maintain a consistent concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the required amount of this compound powder (Molecular Weight: 240.26 g/mol ) into a sterile amber or foil-wrapped glass vial.[7][10]
-
Dissolving: Add the calculated volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a water bath sonicator for 10-15 minutes to aid dissolution.[3][10]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile amber microcentrifuge tubes. Label them clearly and store them at -80°C for long-term use (up to 6 months).[3]
Protocol 2: Standard Dilution of Stock Solution into Cell Culture Media
-
Pre-warm Media: Place the required volume of complete cell culture medium in a sterile conical tube and pre-warm it in a 37°C water bath for at least 30 minutes.
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.
-
Prepare Treatment Solution: In a biological safety cabinet, add the required volume of the stock solution to the pre-warmed medium to achieve your final target concentration. For example, to make 10 mL of 10 µM treatment media, add 10 µL of the 10 mM stock to 10 mL of medium.
-
Mix Thoroughly: Immediately after adding the stock, cap the tube and gently invert it several times, or add the stock solution while gently swirling the medium to ensure rapid and complete mixing.[10]
-
Final Check: Let the prepared medium sit for 5-10 minutes in the incubator and visually inspect for any signs of precipitation before adding it to your cells.
Protocol 3: Experimental Assay for Determining Stability in Media
-
Preparation: Prepare a sufficient volume of the final this compound treatment solution in your specific cell culture medium as described in Protocol 2.
-
Incubation: Place the solution in a sterile, capped tube or a multi-well plate (without cells) and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data Interpretation: Plot the concentration of this compound versus time. This will allow you to determine the degradation rate and calculate the compound's half-life in your specific culture conditions.
Data and Diagrams
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Property | Value / Condition | Source(s) |
| Molecular Weight | 240.26 g/mol | [7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][7] |
| Aqueous Solubility | Insoluble | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [3] |
| Final DMSO Concentration | Recommended: ≤ 0.1%; Maximum: < 0.5% | [5][10] |
Table 2: Summary of Factors Affecting Stability in Cell Culture
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High temperatures can accelerate degradation. Temperature shifts can cause precipitation. | Store stock at -80°C. Pre-warm media before adding the compound.[11][13] |
| Light | Can cause photodegradation of the flavonoid structure. | Use amber vials for storage and minimize light exposure during experiments.[5][13] |
| pH | Cellular metabolism can lower media pH, reducing solubility. | Use media with a strong buffer (e.g., HEPES) and monitor pH.[4][13] |
| Oxygen | The phenolic structure is susceptible to oxidation. | Prepare solutions fresh and minimize headspace in storage containers.[12][13] |
| Media Components | Serum proteins and salts can interact with the compound, causing precipitation. | Test solubility in your specific medium; consider serum-free conditions if problematic.[11][18] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 6515-37-3 | FH68044 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound supplier | CAS 6515-37-3 | AOBIOUS [aobious.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. emulatebio.com [emulatebio.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Cell culture media supplementation of bioflavonoids for the targeted reduction of acidic species charge variants on recombinant therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4'-Hydroxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of 4'-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility. This compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1] Like many flavonoids, it may also be subject to first-pass metabolism in the intestine and liver, where it can be rapidly converted into metabolites, reducing the concentration of the parent compound that reaches systemic circulation.[2]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation and co-administration strategies have shown promise for improving the bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous or finely divided state.[3][4][5][6]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to higher bioavailability.[10][11]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[8][12][13][14]
-
Co-administration with Bioavailability Enhancers: Compounds like piperine can inhibit drug-metabolizing enzymes, thereby increasing the systemic exposure of co-administered drugs.[15][16][17]
Q3: How does this compound exert its effects on lipid metabolism?
A3: this compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[18][19] By inhibiting the activation of SREBPs, it can reduce the expression of genes involved in the synthesis of fatty acids and cholesterol, suggesting its potential in addressing conditions like hepatic steatosis and dyslipidemia.[18][19]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of the crystalline drug. | Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). | Increased dissolution rate due to the drug being in an amorphous or microcrystalline state with enhanced wettability.[3][6] |
| Inadequate wetting of the drug powder. | Incorporate a surfactant in the dissolution medium or formulate as a nanosuspension. | Improved wetting and increased surface area leading to faster dissolution. |
| Drug precipitation in the dissolution medium. | Formulate as a cyclodextrin inclusion complex. | The complex can increase and maintain the drug concentration in the solution. |
Issue 2: Low and variable plasma concentrations of this compound in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor absorption due to low solubility. | Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). | Enhanced absorption through improved solubilization in the GI tract and potential lymphatic uptake.[7][8] |
| Extensive first-pass metabolism. | Co-administer with piperine, an inhibitor of drug-metabolizing enzymes.[15][16][17] | Increased plasma concentrations (AUC and Cmax) of this compound. |
| Rapid clearance from circulation. | Consider developing a prodrug of this compound to improve its pharmacokinetic profile.[6][20] | Potentially prolonged plasma half-life and increased overall exposure. |
| Precipitation of the drug in the GI tract. | Utilize a nanoparticle formulation to maintain the drug in a dispersed state. | Improved and more consistent absorption profile.[10] |
Quantitative Data
Table 1: Enhancement of Naringenin (a structurally similar flavanone) Bioavailability using Solid Dispersion
| Formulation | Animal Model | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Naringenin | Wistar Albino Rats | 185.3 ± 15.2 | 875.4 ± 65.7 | 100 | [6] |
| Naringenin:Soluplus® (1:4) Solid Dispersion (Solvent Evaporation) | Wistar Albino Rats | 452.8 ± 28.9 | 2436.1 ± 189.3 | 278.3 | [6] |
Table 2: Bioavailability Enhancement of a Model Drug (Finasteride) using SEDDS
| Formulation | Animal Model | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Commercial Tablet | Albino Rats | 125 ± 15 | 750 ± 90 | 100 | [20] |
| Finasteride SEDDS | Albino Rats | 375 ± 45 | 2250 ± 270 | 300 | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®, PVP K30, or HPMC) in a suitable organic solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous nature).[6]
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility studies, select the excipients and construct ternary phase diagrams to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimized ratio. Add this compound to the mixture and stir until it dissolves completely, with gentle heating if necessary.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies to evaluate the drug release from the SEDDS formulation.[4][20]
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment, with free access to a standard diet and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing: Divide the rats into groups and orally administer the this compound formulations (e.g., suspension of the pure drug as a control, solid dispersion, SEDDS) at a specific dose.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data to determine the relative bioavailability of the different formulations.[6]
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Strategies to enhance the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhanced dissolution and bioavailability of grapefruit flavonoid Naringenin by solid dispersion utilizing fourth generation carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. youtube.com [youtube.com]
- 11. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities [mdpi.com]
- 14. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of SREBP Transcriptional Activity by a Boron-Containing Compound Improves Lipid Homeostasis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 4'-Hydroxyflavanone for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 4'-Hydroxyflavanone for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a naturally occurring flavanone found in various plants like celery, red peppers, and citrus fruits. It is known to be an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[1][2][3] This mechanism suggests its potential for research in areas like hepatic steatosis (fatty liver disease) and dyslipidemia.[1][2][3] Like other flavonoids, it also exhibits antioxidant and anti-inflammatory properties.
Q2: What are the key challenges in the in vivo administration of this compound?
A2: The primary challenge with this compound, as with many flavonoids, is its poor oral bioavailability. This is mainly due to its low aqueous solubility and extensive first-pass metabolism in the liver and intestines.[4][5]
Q3: What are the common administration routes for flavonoids like this compound in animal studies?
A3: Common administration routes include oral gavage (p.o.), intraperitoneal injection (i.p.), and intravenous injection (i.v.). The choice of route depends on the experimental goals. Oral administration is used to study the effects after gastrointestinal absorption and first-pass metabolism, while intravenous injection bypasses these factors, ensuring 100% bioavailability. Intraperitoneal injection offers a route with higher bioavailability than oral administration, avoiding the gastrointestinal tract and reducing first-pass metabolism.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as an irritant. It can cause skin and serious eye irritation.[6] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or before administration. | Poor solubility of this compound in the chosen vehicle. The concentration of the compound may be too high for the solvent system. | - Increase the proportion of organic co-solvents: Gradually increase the percentage of DMSO or PEG400 in your formulation. - Use a surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to improve solubility and stability. - Sonication: Use a sonicator to aid in the dissolution of the compound. - Gentle warming: Gently warm the vehicle while stirring to facilitate dissolution, but be cautious about the compound's stability at higher temperatures. - Prepare fresh daily: Due to potential stability issues, it is recommended to prepare the formulation fresh before each administration. |
| Phase separation of the vehicle (e.g., DMSO and corn oil). | Immiscibility of the solvents. | - Add a surfactant/emulsifier: Incorporate Tween 80 or another suitable emulsifier to create a stable emulsion.[7] - Use a different vehicle system: Consider a single-phase vehicle like a solution of PEG400, Solutol HS-15, and water. |
| High viscosity of the formulation, making it difficult to administer via gavage or injection. | High concentration of polymers like PEG400 or surfactants. | - Adjust the vehicle composition: Reduce the concentration of the high-viscosity component and increase the proportion of a less viscous solvent like saline or water, while ensuring the compound remains in solution. - Gentle warming: Slightly warming the formulation can reduce its viscosity. |
In Vivo Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent oral bioavailability. | Poor absorption from the gastrointestinal tract. Extensive first-pass metabolism. | - Formulation optimization: Employ bioavailability enhancement strategies such as using self-emulsifying drug delivery systems (SEDDS) or creating a nanosuspension.[1][4][5][8] - Consider alternative administration routes: For initial efficacy studies, intraperitoneal (i.p.) injection can be used to bypass the gastrointestinal tract and first-pass metabolism. - Standardize feeding schedule: Fasting animals before oral administration can sometimes improve absorption and reduce variability. |
| Signs of toxicity in animals (e.g., lethargy, weight loss, ruffled fur). | The dose may be too high. The vehicle itself may be causing adverse effects. | - Dose-range finding study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD). - Vehicle toxicity control: Always include a vehicle-only control group to assess any adverse effects of the formulation itself. - Monitor animals closely: Regularly observe the animals for any signs of distress or toxicity. |
| Variability in experimental results between animals. | Inconsistent administration technique. Differences in animal health or stress levels. | - Ensure proper training: All personnel administering the compound should be proficient in the chosen technique (e.g., oral gavage, i.p. injection). - Acclimatize animals: Allow sufficient time for animals to acclimate to the housing and handling procedures to minimize stress. - Randomize animal groups: Randomly assign animals to different treatment groups to minimize bias. |
Data Presentation
Table 1: Recommended Starting Doses for this compound in Rodent Studies
Disclaimer: The following dosage recommendations are based on studies of structurally similar flavonoids and general practices in the field, as specific in vivo dosage data for this compound is limited. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.
| Route of Administration | Species | Recommended Starting Dose | Reference/Rationale |
| Oral Gavage (p.o.) | Rat | 50 mg/kg | Based on effective anti-inflammatory doses of other dihydroxyflavones in rats.[9] |
| Intraperitoneal (i.p.) | Mouse | 10 - 30 mg/kg | A common starting dose range for flavonoids administered via the i.p. route to achieve systemic exposure while minimizing local irritation. |
Table 2: Common Vehicles for Flavonoid Administration
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral Gavage (p.o.), Intraperitoneal (i.p.) | A commonly used vehicle for poorly water-soluble compounds, providing good solubility and stability.[10] |
| 10% DMSO, 90% Corn Oil | Oral Gavage (p.o.) | Suitable for lipophilic compounds. May require an emulsifier to prevent phase separation.[10] |
| 20% DMSO, 10% (1:1 DMSO:Cremophor EL), 70% Water | Oral Gavage (p.o.), Intraperitoneal (i.p.) | A vehicle used for a poorly soluble chalcone, which is structurally related to flavanones. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder to the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This will create a stock solution.
-
Add PEG300: To the DMSO stock solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Vortex thoroughly to ensure uniform mixing.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring the formulation to the final desired volume.
-
Final Mixing: Vortex the final formulation for at least one minute to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.
-
Visual Inspection: Before administration, visually inspect the formulation to ensure it is a clear solution or a uniform suspension.
Protocol 2: Carrageenan-Induced Paw Edema in Rats to Assess Anti-inflammatory Activity
Materials:
-
Male Wistar rats (180-220 g)
-
This compound formulation
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletismometer
-
Oral gavage needles or syringes for i.p. injection
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Vehicle control
-
4'-Hydroxyflvanone (e.g., 50 mg/kg, p.o. or i.p.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, this compound formulation, or indomethacin to the respective groups 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Mandatory Visualization
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: Anti-inflammatory action of this compound via the NF-κB pathway.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Troubleshooting common issues in 4'-Hydroxyflavanone crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4'-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is generally soluble in organic solvents such as chloroform and ethanol, but it is insoluble in water.[1] For crystallization, a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at cooler temperatures is ideal.
Q2: What is a good starting solvent system for this compound crystallization?
A commonly used solvent system for flavonoids, including a disordered form of this compound, is a mixture of hexane and acetone.[2] A 10:1 ratio of hexane to acetone has been mentioned in the literature. Other common solvent systems for flavonoids that can be explored include ethanol-water, and acetone-water mixtures.[3]
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated to a great extent. To prevent this, you can try using a lower boiling point solvent, using a larger volume of solvent, or cooling the solution more slowly to prevent a high degree of supersaturation.
Q4: Can this compound exhibit polymorphism?
While specific studies on the polymorphism of this compound are not extensively available, polymorphism is a known phenomenon in related flavonoid compounds. Therefore, it is possible that this compound can exist in different crystalline forms (polymorphs) with distinct physical properties. It is crucial to characterize the resulting crystals to ensure the desired polymorph is obtained consistently.
Q5: How can I control the crystal size of this compound?
Several factors influence crystal size, including the rate of cooling, solvent choice, and the presence of impurities. Slower cooling rates generally lead to the formation of larger and more well-defined crystals. The choice of solvent can also affect crystal morphology. Seeding the solution with a small crystal of the desired form can also help control crystal size and promote uniform growth.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: No crystals are forming, even after cooling.
-
Is the solution supersaturated?
-
If the solution is not saturated, crystals will not form. Try to concentrate the solution by slowly evaporating some of the solvent.
-
-
Is the cooling rate too fast?
-
Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator).
-
-
Are there nucleation sites?
-
Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.
-
-
Is the compound too soluble in the chosen solvent?
-
If the compound is highly soluble even at low temperatures, you may need to add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to decrease the overall solubility.
-
Problem 2: The crystal yield is very low.
-
Was too much solvent used?
-
Using an excessive amount of solvent will result in a significant portion of the compound remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Did premature crystallization occur during hot filtration?
-
If you performed a hot filtration to remove impurities, some product might have crystallized on the filter paper or in the funnel stem. To prevent this, pre-heat the filtration apparatus and use a small amount of hot solvent to wash the filter paper.
-
-
Is the cooling temperature low enough?
-
Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of crystallized product. A combination of cooling to room temperature followed by refrigeration or an ice bath can be effective.
-
Problem 3: The crystals are very small or appear as a powder.
-
Was the rate of crystallization too fast?
-
Rapid crystallization, often caused by fast cooling or high supersaturation, leads to the formation of small crystals.[4] To obtain larger crystals, slow down the cooling process. You can insulate the flask to ensure gradual cooling.
-
-
Is the solution too concentrated?
-
A very high concentration can lead to rapid precipitation rather than controlled crystal growth. Try using a slightly larger volume of solvent.
-
-
Is there sufficient agitation?
-
Gentle agitation can sometimes promote the growth of larger, more uniform crystals by preventing the formation of a large number of small nuclei. However, vigorous agitation can lead to smaller crystals.
-
Problem 4: The resulting crystals have a different appearance or properties in different batches (potential polymorphism).
-
Have the crystallization conditions been consistent?
-
Slight variations in solvent composition, cooling rate, temperature, or the presence of impurities can lead to the formation of different polymorphs.[5] Maintain consistent and well-documented procedures.
-
-
How can I identify different polymorphs?
-
Different polymorphs will have different physical properties. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can be used to identify and distinguish between different crystalline forms.[6]
-
Data Presentation
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Hexane-Acetone | Soluble (in a mixture) | [2] |
Table 1. Qualitative Solubility of this compound.
For quantitative analysis, researchers can use the following template to record their experimental data:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
Table 2. Experimental Solubility Data Template for this compound.
Experimental Protocols
The following is a generalized experimental protocol for the crystallization of this compound based on common laboratory techniques for flavonoids. This should be considered a starting point and may require optimization.
Objective: To obtain crystalline this compound.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., hexane and acetone)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or water bath)
-
Filtration apparatus (for hot filtration, if necessary)
-
Buchner funnel and filter paper (for collecting crystals)
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, a hexane-acetone mixture is used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent mixture (e.g., start with a higher proportion of acetone to dissolve the solid). Gently heat the mixture while stirring until the solid is completely dissolved. If insoluble impurities are present, proceed to hot filtration.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. Pre-heat a separate flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Add the anti-solvent (hexane) dropwise to the hot solution until a slight turbidity persists. Re-heat gently until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Growth: Once the flask has reached room temperature, it can be transferred to a refrigerator or an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Characterization: Characterize the obtained crystals using appropriate techniques (e.g., melting point, XRPD, DSC) to confirm their identity, purity, and crystalline form.
Mandatory Visualization
Caption: General Experimental Workflow for this compound Crystallization.
Caption: Troubleshooting Common Crystallization Issues.
References
Common experimental pitfalls when working with 4'-Hydroxyflavanone
Welcome to the technical support center for 4'-Hydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring flavonoid found in plants like carnations, celery, red peppers, and citrus fruits.[1] It is characterized by a flavanone backbone with a hydroxyl group at the 4' position of the B-ring. Its primary reported biological activity is the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) maturation, which in turn suppresses the synthesis of fatty acids and cholesterol.[1][2][3] This makes it a compound of interest for research in metabolic diseases such as hepatic steatosis (fatty liver disease) and dyslipidemia.[1][3]
Q2: What is the solubility of this compound?
A2: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, and ethanol.[1][2][4] However, it is poorly soluble in water.[1] For cell culture and in vivo experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous media or specific vehicle formulations.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] One source suggests that stock solutions can be stored for up to 6 months at -80°C and for 1 month at -20°C.[2]
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, like other flavonoids, this compound has the potential to interfere with certain cell-based assays. For instance, flavonoids have been reported to reduce reagents used in metabolic assays like MTT and Alamar Blue in the absence of cells, leading to inaccurate measurements of cell viability.[5] It is crucial to include proper controls, such as the compound in cell-free media, to identify and correct for such artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
-
Potential Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, or the concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.
-
Optimize Compound Concentration: Test a range of this compound concentrations to determine the highest soluble concentration in your specific cell culture medium.
-
Use a Solubilizing Agent: For in vivo studies, co-solvents and solubilizing agents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2] While less common for cell culture, for particularly difficult solubility issues, exploring specialized formulations may be necessary.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can sometimes help dissolve small precipitates, but care must be taken to avoid degradation of the compound.[2]
-
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
-
Symptom: High background signal or results that do not correlate with other indicators of cell health (e.g., microscopy).
-
Potential Cause: Direct chemical reduction of the assay reagent by this compound.[5]
-
Troubleshooting Steps:
-
Include a "No-Cell" Control: Always run a control with your complete assay medium containing this compound but without any cells. This will reveal any direct interaction between the compound and the assay reagents.
-
Use an Alternative Assay: If interference is confirmed, switch to a different type of viability or cytotoxicity assay that relies on a different detection principle. For example, if you are using a metabolic assay, consider a membrane integrity assay (e.g., LDH release) or a direct cell counting method.
-
Validate with a Secondary Assay: Confirm your findings with a complementary assay to ensure the observed effects are biological and not artifacts.
-
Issue 3: Low Bioavailability or Efficacy in Animal Models
-
Symptom: The compound shows potent activity in vitro but has a weak or no effect in vivo.
-
Potential Cause: Poor solubility in the vehicle, rapid metabolism, or poor absorption.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: Experiment with different vehicle formulations to improve the solubility and stability of this compound. Examples of formulations include:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide insights into its bioavailability and half-life.
-
Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes of administration, such as intraperitoneal or intravenous injection, if appropriate for your experimental design.
-
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Property | Value | Conditions | Reference |
| Solubility in Water | Insoluble | Standard | [1] |
| Solubility in Organic Solvents | Soluble | Chloroform, Ethanol, DMSO, Acetone | [1][2][3][4] |
| Stock Solution Storage (-80°C) | Up to 6 months | In DMSO | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | In DMSO | [2] |
Table 2: In Vivo Vehicle Formulations for this compound
| Formulation | Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.41 mM) | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.41 mM) | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.41 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Cell-Based SREBP Activity Assay
-
Cell Seeding: Seed human hepatoma cells (e.g., Huh-7) in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (prepared by diluting the DMSO stock solution in cell culture medium). Include a vehicle control (DMSO only) at the same final concentration as in the treatment groups.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Wash the cells with PBS and then lyse them to extract total protein.
-
Western Blot Analysis: Perform Western blotting to analyze the protein levels of precursor and mature forms of SREBP, as well as downstream target genes like fatty acid synthase (FASN).
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Study in a Mouse Model of Hepatic Steatosis
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Hepatic Steatosis: Feed the mice a high-fat diet to induce hepatic steatosis.
-
Preparation of Dosing Solution: Prepare the this compound dosing solution using an appropriate vehicle formulation (see Table 2).
-
Dosing: Administer this compound or the vehicle control to the mice via oral gavage at the desired dose and frequency.
-
Monitoring: Monitor the body weight, food intake, and overall health of the animals throughout the study.
-
Sample Collection: At the end of the study, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Analyze plasma for lipid levels (triglycerides, cholesterol) and liver tissue for lipid content and gene expression of SREBP targets.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:6515-37-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 6515-37-3 [chemicalbook.com]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction and Purification of 4'-Hydroxyflavanone from Botanicals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction and purification of 4'-Hydroxyflavanone from botanical sources.
Frequently Asked Questions (FAQs)
Q1: What are the common botanical sources for this compound?
A1: this compound can be found in various plants. Some notable sources include species from the Sophora genus, such as Sophora flavescens, and the Glycyrrhiza genus (licorice root), like Glycyrrhiza uralensis.[1][2] It has also been reported in carnations (Dianthus caryophyllus) and other plants like celery, red peppers, citrus fruits, parsley, berries, tea, and onions.[3]
Q2: What are the most effective methods for extracting this compound?
A2: Several methods can be employed for the extraction of flavanones like this compound. Common techniques include:
-
Solvent Extraction: This traditional method uses solvents like ethanol or methanol. For flavanones, which are less polar than their glycosides, solvents such as chloroform, dichloromethane, diethyl ether, and ethyl acetate can also be effective.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It often requires less solvent and time compared to conventional methods.
-
Mechanochemical-Promoted Extraction Technology (MPET): This is an environmentally friendly method that involves grinding the plant material with a solid reagent to enhance extraction selectivity and yield, often using water as the sole solvent.[1][4]
Q3: How can I purify the crude extract to obtain pure this compound?
A3: Column chromatography is a standard and effective method for purifying this compound from a crude extract. Silica gel is a common stationary phase. The choice of the mobile phase (solvent system) is critical and is typically optimized using Thin-Layer Chromatography (TLC). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate compounds. For more challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for higher purity.
Q4: How do I monitor the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector is the most common method for assessing the purity of this compound.[5] The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound.[6]
Q5: What are the key stability concerns for this compound during extraction and purification?
A5: Like many flavonoids, this compound can be susceptible to degradation under certain conditions. Key factors to consider are:
-
Temperature: High temperatures can lead to the degradation of flavonoids. It is advisable to use lower temperatures where possible and to minimize the duration of any heating steps.
-
pH: The pH of the extraction solvent can influence the stability and extraction yield of flavonoids. Slightly acidic conditions are often optimal.
-
Light and Oxygen: Exposure to light and oxygen can cause degradation. It is good practice to store extracts and purified compounds in dark, airtight containers, and to use solvents that have been degassed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Extraction Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | 1. Inefficient cell wall disruption: Plant material may not be ground finely enough. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solvent-to-solid ratio may not be ideal. 4. Degradation of the compound: Exposure to high temperatures, extreme pH, or light. | 1. Grind the botanical material to a fine powder (e.g., 40-60 mesh). 2. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water). For flavanones, less polar solvents can be more effective. 3. Optimize extraction parameters using a design of experiment (DoE) approach. Systematically vary one parameter at a time (e.g., extraction time from 30 to 90 minutes, temperature from 40°C to 70°C). 4. Use moderate temperatures, protect the extraction vessel from light, and consider using antioxidants or an inert atmosphere (e.g., nitrogen). |
| Co-extraction of Impurities | 1. Solvent is not selective: The solvent may be extracting a wide range of compounds. 2. Plant material contains high levels of interfering substances: Pigments like chlorophyll or other classes of compounds may be co-extracted. | 1. Use a more selective solvent system. A multi-step extraction with solvents of different polarities can be effective. 2. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction. A liquid-liquid partitioning of the crude extract can also help remove unwanted compounds. |
Purification Troubleshooting (Column Chromatography & HPLC)
| Problem | Possible Causes | Solutions |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system: The mobile phase does not provide adequate resolution between this compound and impurities. 2. Column overloading: Too much crude extract has been loaded onto the column. 3. Improperly packed column: Channeling or cracks in the stationary phase. | 1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound. A gradient elution may be necessary. 2. As a rule of thumb, use a silica gel to crude extract ratio of at least 30:1 (w/w). 3. Ensure the column is packed uniformly without any air bubbles. |
| Peak Tailing in HPLC | 1. Secondary interactions with silica: The hydroxyl group of this compound can interact with free silanol groups on the HPLC column. 2. Column overload: Injecting too concentrated a sample. 3. Column degradation: The column has reached the end of its lifespan. | 1. Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Dilute the sample before injection. 3. Replace the HPLC column. |
| Ghost Peaks in HPLC | 1. Contaminated mobile phase or injector: Impurities are being introduced from the solvent or the injection system. 2. Carryover from previous injections: Residue from a previous sample is eluting in the current run. | 1. Use high-purity HPLC-grade solvents and filter them before use. Clean the injector port and syringe. 2. Implement a thorough needle wash protocol between injections. Run a blank gradient to flush the system. |
| Irreproducible Retention Times in HPLC | 1. Inconsistent mobile phase composition: Improperly mixed or evaporating mobile phase. 2. Fluctuating column temperature: The temperature of the column is not stable. 3. Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase between runs. | 1. Prepare fresh mobile phase daily and keep the solvent bottles capped. Use a mobile phase mixer if available. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before each injection. |
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
| Extraction Method | Key Parameters | Total Flavonoid Yield (mg/g of dry material) | Reference |
| Mechanochemical-Promoted Extraction (MPET) | Grinding with 15% Na2CO3 at 440 rpm for 17 min; water as solvent; solvent-to-solid ratio of 25 mL/g. | 35.17 | [1][4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol; 30 min extraction time; 80°C; solvent-to-material ratio of 26 mL/g. | Not explicitly stated for total flavonoids, but yields for specific flavonoids were reported (e.g., kurarinone: 3.091 mg/g). | [7] |
| Conventional Solvent Extraction | 75% Ethanol; 1.8 h extraction time; 83°C; solid-to-liquid ratio of 1:11 (g/mL). | 10.99 ± 0.31 | [8] |
| Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction | [C8mim]BF4 as solvent; 27 mL/g solvent-to-solid ratio; 38 min extraction time; 56°C. | 7.38 (for prenylated flavonoids) | [9] |
Note: The yields reported are for total flavonoids or a specific class of flavonoids and not specifically for this compound. The actual yield of this compound will be a fraction of these values.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)
This protocol is a general guideline and should be optimized for the specific botanical source and for maximizing the yield of this compound.
-
Sample Preparation:
-
Dry the botanical material (e.g., roots of Sophora flavescens) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 260 mL of 80% aqueous methanol (solvent-to-material ratio of 26:1 mL/g).[7]
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 80°C.[7]
-
-
Isolation of Crude Extract:
-
After extraction, cool the mixture to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude flavonoid extract.
-
Store the crude extract at 4°C in a desiccator.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography (General Protocol)
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Wash the column with the starting mobile phase until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing the target compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of extraction process of flavonoids from Sophora flavescens and its biological activities in vitro [manu61.magtech.com.cn]
- 9. mdpi.com [mdpi.com]
Improving signal-to-noise for 4'-Hydroxyflavanone detection in complex samples
Welcome to the technical support center for the analysis of 4'-Hydroxyflavanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of this compound in complex samples. Our goal is to help you improve signal-to-noise ratios and achieve reliable, high-quality data.
Troubleshooting Guide: Improving Signal-to-Noise for this compound Detection
This guide is designed to help you diagnose and resolve common issues that lead to poor signal-to-noise (S/N) ratios in your this compound experiments.
Problem: Low or No Signal Intensity for this compound
A weak or absent signal for your target analyte can be frustrating. Follow these steps to identify and address the root cause.[1][2][3]
| Possible Cause | Troubleshooting Steps |
| Instrument Malfunction | Verify system suitability with a known standard of this compound. Check for leaks, clogs, or issues with the electrospray needle.[4] |
| Poor Ionization Efficiency | Optimize electrospray ionization (ESI) source parameters (e.g., nebulizer pressure, drying gas flow, and temperature).[1][5] Experiment with different ionization methods (e.g., APCI) or switch between positive and negative ion modes.[1] |
| In-source Fragmentation | Lower the capillary voltage and/or source temperature to reduce the energy imparted to the ions.[5] |
| Sample Degradation | Ensure the sample is fresh and has been stored properly to prevent degradation of this compound.[5] Prepare fresh samples for analysis. |
| Incorrect Mass Spectrometer Settings | Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Verify the correct precursor and product ions are being monitored for this compound. |
Problem: High Background Noise
Excessive baseline noise can obscure the signal of this compound, making accurate quantification difficult.[1]
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Run a blank (mobile phase only) to check for background ions.[5] Use high-purity solvents and freshly prepared mobile phases. |
| LC System Contamination | "Steam clean" the LC/MS system overnight by running a high flow of organic solvent with high gas flow and temperature to remove contaminants.[6] |
| Detector Settings | Optimize detector settings such as gain and filter settings to minimize noise.[1] For UV detectors, increasing the time constant can reduce baseline noise, but be cautious of over-smoothing.[7][8] |
| Column Bleed | Ensure the column is properly conditioned. If column bleed is suspected, use a column with lower bleed characteristics. |
Problem: Suspected Matrix Effects Leading to Ion Suppression or Enhancement
Components of the sample matrix can interfere with the ionization of this compound, leading to inaccurate results.[9][10]
| Symptom | Troubleshooting Steps |
| Good signal in standard, poor signal in matrix | This strongly suggests matrix-induced signal suppression.[4] Perform a matrix effect study to confirm and quantify the effect. |
| Signal dip in post-column infusion experiment | This indicates the presence of co-eluting matrix components.[4] Optimize the chromatographic method to separate this compound from these interferences. |
| Suppression remains after chromatographic changes | The sample clean-up may be insufficient. Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] |
| Persistent suppression | This could be due to in-source competition. Try a different ionization source or polarity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor signal-to-noise in LC-MS analysis of this compound?
The most frequent culprits are matrix effects, where co-eluting compounds from a complex sample suppress the ionization of this compound in the mass spectrometer's ion source.[2][10] Another common issue is inadequate sample preparation, leading to contamination and high background noise.
Q2: How can I optimize my sample preparation for this compound analysis in a complex matrix like plasma or a plant extract?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating this compound.[11][12] A reversed-phase (C18) sorbent is often a good starting point for flavonoids.[11] For plant materials, extraction methods like ultrasonication or accelerated solvent extraction can improve recovery.[11]
Q3: What are the key parameters to optimize in my LC method to improve the signal for this compound?
To increase the signal, focus on achieving sharp, narrow peaks. This can be accomplished by:
-
Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm).[7]
-
Employing a narrower column diameter (e.g., 2.1 mm instead of 4.6 mm), which reduces peak volume and increases peak height.[7]
-
Optimizing the gradient elution to ensure this compound elutes as a focused band.[13]
Q4: Can changing the mobile phase composition help improve the signal-to-noise ratio?
Yes, ensuring the mobile phase is well-degassed and made with high-purity solvents can reduce baseline noise.[13] For LC-MS, adding a small amount of an acid like formic acid can improve ionization efficiency and signal intensity for some compounds.[6]
Q5: How do I perform a matrix effect study?
A matrix effect study quantifies the extent of signal suppression or enhancement.[4] This is typically done by comparing the peak response of this compound in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.[10] A significant difference in response indicates a matrix effect.[10]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Recovery
| Preparation Method | Typical Recovery Rate | Relative Purity | Notes |
| Protein Precipitation | 80-95% | Low | Simple and fast but may not remove all interfering components. |
| Liquid-Liquid Extraction (LLE) | 85-100% | Medium | Good for removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | 90-105% | High | Highly effective for removing a wide range of interferences and concentrating the analyte.[11][14] |
Table 2: Effect of LC Column Dimensions on Signal Intensity
| Column Dimensions (L x ID, particle size) | Relative Peak Height | Relative S/N Ratio | Notes |
| 150 x 4.6 mm, 5 µm | 1.0x | 1.0x | Standard analytical column. |
| 150 x 4.6 mm, 3 µm | ~1.7x | ~1.7x | Smaller particles lead to narrower, taller peaks.[7] |
| 150 x 2.1 mm, 3 µm | ~8.5x | ~8.5x | Narrower column diameter significantly increases peak height.[7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Dilute 1 mL of plasma with 1 mL of 2% phosphoric acid. Load the diluted sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
MRM Transition: Monitor the transition from the precursor ion of this compound to its most abundant product ion. For this compound (m/z 239.07), potential product ions can be identified after fragmentation.[15]
Visualizations
Caption: Experimental workflow for improving this compound detection.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
Caption: Generalized flavonoid signaling pathway.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 14. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions for chiral separation of 4'-Hydroxyflavanone enantiomers
Welcome to the technical support center for the chiral separation of 4'-Hydroxyflavanone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of this compound enantiomers?
The primary challenges in the chiral separation of this compound enantiomers often revolve around achieving adequate resolution and good peak shape. Key issues include:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for flavanones, but the specific selector and its chemical modifications determine the degree of stereospecific interaction.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, additives, and its overall polarity, significantly influences enantioselectivity and resolution.[1][3]
-
Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[4][5]
-
Long Analysis Times: Achieving baseline separation may sometimes require conditions that lead to long retention times, impacting sample throughput.[3]
Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?
Polysaccharide-based CSPs are widely reported to be effective for the chiral separation of flavanones, including this compound.[1][2] Columns such as those with amylose or cellulose derivatives often provide the necessary chiral recognition. For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated success in separating flavanone derivatives.[2][3] The selection often requires empirical screening to find the optimal CSP for this specific analyte.
Q3: What is the role of the mobile phase composition in the separation of this compound enantiomers?
The mobile phase composition is a critical parameter that can be adjusted to optimize the separation. Key aspects include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., alcohols like ethanol, 2-propanol, or acetonitrile) in the mobile phase affect the retention and selectivity of the enantiomers.[1] Different modifiers can alter the interactions between the analyte and the CSP.
-
Additives: Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA), can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4]
-
Elution Mode: The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mode will dictate the types of solvents used and can significantly impact the separation.[3]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of this compound?
Yes, Supercritical Fluid Chromatography (SFC) is a viable and often advantageous technique for the chiral separation of flavanones.[4][6][7][8] SFC typically uses supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier. It can offer faster separations and reduced solvent consumption compared to HPLC.[9] Polysaccharide-based chiral columns are also commonly used in SFC for these separations.[4]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Symptoms: The chromatogram shows a single peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Verify that the selected CSP is suitable for flavanones. Polysaccharide-based columns are generally a good starting point.[1][2] 2. If resolution is still poor, screen other CSPs with different chiral selectors (e.g., switch from a cellulose-based to an amylose-based column or vice-versa). |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier: Systematically vary the concentration of the organic modifier. A lower concentration may increase retention and improve resolution. 2. Change Organic Modifier: Try different alcohol modifiers (e.g., ethanol, 2-propanol, methanol) as they can offer different selectivities.[1][4] |
| Incorrect Temperature | 1. Optimize the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure. |
| Inadequate Flow Rate | 1. Reduce the flow rate. This can lead to better resolution, but be mindful of excessive band broadening due to diffusion. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms: Peaks are not symmetrical. Tailing peaks have an asymmetry factor > 1.2, fronting peaks < 0.8, and split peaks show a distinct shoulder or a second apex.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | 1. Add a Mobile Phase Modifier: Introduce a small amount of an acidic additive like TFA (e.g., 0.1%) to the mobile phase to suppress silanol interactions, which are a common cause of peak tailing.[4] |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Damage | 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[5] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged. |
| Sample Solvent Mismatch | 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
Problem 3: Long Retention Times
Symptoms: The enantiomers are well-resolved, but the analysis time is excessively long, impacting productivity.
| Possible Cause | Troubleshooting Steps |
| Strong Retention on the CSP | 1. Increase Organic Modifier Concentration: Gradually increase the percentage of the organic modifier in the mobile phase to decrease retention. 2. Switch to a Stronger Eluting Organic Modifier: For example, in normal phase, 2-propanol is a stronger solvent than ethanol. |
| Low Flow Rate | 1. Increase Flow Rate: Incrementally increase the flow rate. Note that this may lead to a decrease in resolution, so a balance needs to be found. |
| Low Temperature | 1. Increase Column Temperature: Higher temperatures generally lead to shorter retention times. However, this can also reduce selectivity. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound
This protocol is a generalized procedure based on common practices for separating flavanone enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak AD-H or Chiralcel OD-H.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol.
-
For improved peak shape, consider adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[4]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 - 20 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the separation by adjusting the mobile phase composition and flow rate as needed.
-
Protocol 2: Chiral SFC Separation of this compound
This protocol outlines a general approach for chiral separation using SFC.
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Diode Array Detector (DAD).
-
-
Column:
-
Chiral Stationary Phase: A polysaccharide-based column suitable for SFC, such as Chiralpak AD or Lux Amylose-3.[4]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the this compound sample in the organic modifier.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the sample and run the analysis.
-
Optimize by adjusting the organic modifier, gradient, temperature, and back pressure.
-
Quantitative Data Summary
Table 1: Example HPLC Separation Parameters for Flavanone Derivatives
| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| This compound | ADMPC | n-hexane/2-propanol (90/10, v/v) | Not Specified | > 1.5 | [1] |
| This compound | ADMPC | n-hexane/ethanol (90/10, v/v) | Not Specified | ~ 1.5 | [1] |
| 6-Hydroxyflavanone | Chiralpak IA | Ethanol | 0.5 | 11.95 | [2] |
| 7-Methoxyflavanone | Chiralpak IB | hexane/isopropanol (95:5, v/v) | 0.6 | 5.72 | [2] |
Table 2: Example SFC Separation Parameters for Flavanones
| Compound | Chiral Column | Organic Modifier | Temperature (°C) | Back Pressure (bar) | Resolution (Rs) | Reference |
| This compound | Chiralpak AD | Ethanol/Methanol (80:20) + 0.1% TFA | 30 | 150 | Baseline separated | [4] |
| 2'-Hydroxyflavanone | Chiralpak AD | Ethanol/Methanol (80:20) + 0.1% TFA | 30 | 150 | Baseline separated | [4] |
| Pinostrobin | Chiralpak AD | Ethanol/Methanol (80:20) + 0.1% TFA | 30 | 150 | Baseline separated | [4] |
Visualizations
Caption: General experimental workflow for HPLC and SFC chiral separation.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Identifying and preventing degradation pathways of 4'-Hydroxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and preventing the degradation of 4'-Hydroxyflavanone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound is susceptible to degradation through several pathways, primarily driven by hydrolysis, oxidation, photolysis, and thermal stress. Under acidic and basic conditions, hydrolysis can lead to the opening of the heterocyclic C-ring, a common degradation pathway for flavonoids.[1][2] Oxidative stress, often initiated by reactive oxygen species, can result in the formation of hydroxylated derivatives, such as dihydroxylated flavanones and dihydroxy flavones. Photodegradation can occur upon exposure to UV light, leading to complex rearrangements and cleavage of the molecular structure. High temperatures can also induce thermal degradation, potentially causing cleavage of the heterocyclic ring and formation of simpler phenolic compounds.[1][2]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C or -80°C are advisable. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying this compound and its degradation products.[3][4][5] This method should be capable of separating the intact this compound from all potential degradation products. UV detection is typically used, and a photodiode array (PDA) detector can provide spectral information to help in peak identification and purity assessment. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7][8]
Q4: What are some common signs of this compound degradation in a sample?
A4: Visual signs of degradation can include a change in the color or appearance of the solid material or solution. In analytical experiments, the appearance of new peaks or a decrease in the peak area of the parent compound in the HPLC chromatogram are clear indicators of degradation. A shift in the retention time of the main peak could also suggest a change in the compound's integrity.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of this compound due to improper sample handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock and working solutions have been stored at the recommended temperature and protected from light.
-
Check Solvent Stability: Ensure the solvents used for sample preparation and the mobile phase are of high purity and have not degraded. Some organic solvents can degrade over time and produce reactive species.
-
Perform a Forced Degradation Study: To identify if the unexpected peaks are degradation products, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the degradation products.
-
Use a Freshly Prepared Standard: Prepare a new standard solution from a fresh batch of this compound and compare its chromatogram with the sample .
Issue 2: Loss of this compound Potency or Activity in Biological Assays
Possible Cause: Degradation of the compound in the assay medium or during incubation.
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze the sample by HPLC to check for degradation.
-
Evaluate pH Effects: The pH of the assay buffer can significantly impact the stability of flavonoids. If the medium is acidic or basic, consider performing the assay at a more neutral pH, if experimentally feasible.
-
Minimize Light Exposure: Protect the assay plates or tubes from light, especially if the experiments are conducted over an extended period.
-
Control Temperature: Ensure that the incubation temperature is appropriate and does not contribute to thermal degradation.
Quantitative Data Summary
The following table summarizes the typical conditions for forced degradation studies of flavonoids, which can be adapted for this compound to achieve a target degradation of 5-20%.[9][10]
| Stress Condition | Reagent/Parameter | Typical Conditions | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | 5 - 20 |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | 5 - 20 |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 5 - 20 |
| Thermal | 60°C - 80°C | Dry Heat | 5 - 20 |
| Photolytic | UV (254 nm) & Visible | Controlled Light Exposure | 5 - 20 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: A typical experimental workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
Optimal storage conditions to maintain 4'-Hydroxyflavanone integrity
Welcome to the technical support center for 4'-Hydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of this compound, thereby maintaining its integrity throughout your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advisable to protect the compound from light and sources of ignition.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[4] For biological assays, it is common practice to prepare a high-concentration stock solution in DMSO. To avoid precipitation when diluting into aqueous buffers or cell culture media, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5%.
Q3: What are the known degradation pathways for this compound?
A3: Flavonoids, including this compound, can degrade under various conditions. The primary degradation pathways involve the cleavage of the C-ring of the flavan nucleus, which can be influenced by factors such as pH, temperature, light, and the presence of oxygen. This can lead to the formation of simpler phenolic compounds and aromatic acids. For instance, the A-ring of the flavonoid structure can be conserved and generate 2,4,6-trihydroxybenzoic acid. Additionally, microbial degradation can lead to the formation of various metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solutions | - Low aqueous solubility of this compound.[4]- Final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.- pH of the aqueous medium is not optimal for solubility. | - Ensure the final concentration of the organic solvent is minimized (ideally ≤ 0.1% for DMSO).- Prepare serial dilutions to gradually decrease the solvent concentration.- Test the solubility at different pH values to find the optimal range for your experiment. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution or experimental medium.- Inaccurate concentration of the stock solution.- Interaction with other components in the experimental system. | - Prepare fresh stock solutions regularly and store them under the recommended conditions.- Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.- Run appropriate controls to check for interference from other experimental components. |
| Variable peak areas or retention times in HPLC analysis | - Instability of this compound in the mobile phase or autosampler.- Improper mobile phase composition or pH.- Column degradation or contamination. | - Ensure the mobile phase is freshly prepared and degassed.- Use a mobile phase composition and pH that are known to be suitable for flavonoid analysis (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or phosphoric acid).- Use a guard column and regularly flush the analytical column to prevent contamination. |
| Appearance of unknown peaks in chromatograms of stability samples | - Degradation of this compound into one or more degradation products. | - Utilize a stability-indicating HPLC method capable of separating the parent compound from its potential degradants.- Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation. |
Quantitative Stability Data
While specific long-term quantitative stability data for this compound under a wide range of conditions is not extensively published, forced degradation studies are a standard approach to assess stability. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradation products.[5] The following table provides a general overview of the stability of flavonoids under different stress conditions.
| Condition | Stress Agent | Typical Duration | Expected Stability of Flavanones |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Generally more stable than under basic conditions. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | Prone to degradation, especially with increasing temperature. |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | Susceptible to oxidation, leading to various degradation products. |
| Thermal Stress | 40°C - 80°C | Varies | Degradation rate increases with temperature. |
| Photostability | Exposure to UV/Vis light | Varies | Can undergo photolytic degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound and to establish a stability-indicating HPLC method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water) to a final concentration of approximately 100 µg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the working solution with an equal volume of 1 M NaOH and incubate at 60°C. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the working solution in a temperature-controlled oven at 60°C.
-
Photodegradation: Expose the working solution to a light source providing both UV and visible light.
-
Control Sample: Keep a working solution protected from light at room temperature.
3. Sample Collection and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately analyze the samples by HPLC.
4. HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 340 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
-
A method is considered stability-indicating if it can resolve the peak of this compound from all degradation product peaks with a resolution of >1.5.
Visualizations
References
- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Minimizing and assessing off-target effects of 4'-Hydroxyflavanone in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize and assess the off-target effects of 4'-Hydroxyflavanone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a naturally occurring flavanone found in various plants, including carnations, celery, and citrus fruits.[1] It is recognized for its potential therapeutic applications, including roles in managing fatty liver disease and dyslipidemia.[1] The primary known molecular targets of this compound are:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): this compound is an inhibitor of SREBP maturation, which are key transcription factors controlling the expression of genes involved in lipid biosynthesis.[1]
-
Orphan Nuclear Receptor 4A1 (NR4A1/Nur77): It acts as a ligand for NR4A1, a nuclear receptor involved in cellular processes like apoptosis and inflammation.
Q2: Why is it crucial to assess the off-target effects of this compound?
While this compound has defined primary targets, like many small molecules, it can interact with other unintended biological molecules. These "off-target" effects can lead to:
-
Misinterpretation of experimental results.
-
Unintended cellular toxicity.[1]
-
Confounding phenotypes that are not related to the inhibition of the primary target.
Therefore, a thorough assessment of off-target effects is essential for accurate data interpretation and the development of selective therapeutic agents.
Q3: What are the common off-target concerns for flavonoids like this compound?
Flavonoids as a class are known to interact with a variety of cellular signaling pathways, which can be considered off-target effects depending on the experimental context. These include:
-
Kinase Inhibition: Many flavonoids are known to inhibit various protein kinases, which can impact a wide range of cellular processes.
-
Signaling Pathway Modulation: Flavonoids have been reported to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways.[2][3][4]
Q4: What are the initial signs of potential off-target effects in my experiments?
Several observations in your experiments could suggest the presence of off-target effects:
-
Unexpected Phenotypes: The observed cellular phenotype does not align with the known function of the primary target.
-
Cellular Toxicity: Significant cytotoxicity is observed at concentrations required to engage the primary target.
-
Discrepancies Across Cell Lines: The compound shows different effects in various cell lines, even if they all express the primary target.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a phenotype that is not consistent with the known function of SREBP or NR4A1, consider the following troubleshooting steps.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target engagement | Perform a literature search for known off-targets of similar flavonoids. Conduct counter-screening experiments in cell lines lacking the primary target. | Identification of potential off-target pathways contributing to the observed phenotype. |
| Experimental Artifact | Review and optimize experimental protocols, including the use of appropriate vehicle controls and multiple concentrations of this compound. | Consistent and reproducible results that can be confidently attributed to the compound's activity. |
| Cell-type specific effects | Test the compound in a different cell line with a well-characterized background to see if the phenotype is consistent. | Understanding if the observed effect is specific to the initial cell model or a more general effect of the compound. |
Issue 2: High Cellular Toxicity at Effective Concentrations
If this compound exhibits toxicity at concentrations needed for target engagement, it may be due to off-target interactions.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target toxicity | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYP450 enzymes). | Identification of interactions with proteins known to mediate cellular toxicity. |
| On-target toxicity | Use genetic approaches (e.g., siRNA, CRISPR) to modulate the expression of the primary target (SREBP or NR4A1) and observe if it replicates the toxic phenotype. | Confirmation of whether the toxicity is a direct result of engaging the intended target. |
| Compound Instability/Degradation | Assess the stability of this compound in your experimental media over time using techniques like HPLC. | Determination if toxic degradation products are forming and contributing to the observed toxicity. |
Methodologies for Assessing Off-Target Effects
To proactively identify off-target interactions of this compound, a multi-pronged approach combining computational and experimental methods is recommended.
Computational Approaches
-
In Silico Target Prediction: Utilize online tools and databases to predict potential off-target interactions based on the chemical structure of this compound.
| Tool/Database | Description |
| SwissTargetPrediction | Predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands. |
| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties, which can be used to identify proteins that bind to similar structures. |
| BindingDB | A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins considered to be drug targets with small, drug-like molecules. |
Experimental Approaches
-
Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify any inhibitory activity. This is a common off-target liability for many small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. An overview of the experimental workflow is provided below.
-
Proteomics and Transcriptomics:
-
Quantitative Proteomics (e.g., SILAC, TMT): Analyze global changes in protein expression in cells treated with this compound to identify unexpected pathway modulation.
-
RNA-Sequencing: Profile changes in gene expression to understand the broader cellular response to the compound.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol Overview
This protocol provides a general framework for performing a CETSA experiment to identify cellular targets of this compound.
-
Cell Culture and Treatment:
-
Culture cells of interest to a sufficient density.
-
Treat cells with either vehicle control or a desired concentration of this compound.
-
Incubate for a predetermined time to allow for compound entry and target engagement.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze the soluble protein levels of specific targets by Western blotting or global proteome changes by mass spectrometry.
-
Visualizing Potential Off-Target Pathways and Workflows
Potential Signaling Pathways Modulated by Flavonoids
Flavonoids have been reported to interact with several key signaling pathways. Researchers should consider these as potential off-target pathways for this compound.
Caption: Potential off-target inhibition of the MAPK signaling pathway by this compound.
Caption: Potential off-target inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Off-Target Identification
The following diagram outlines a comprehensive workflow for identifying and validating off-target effects of this compound.
Caption: A comprehensive workflow for the identification and validation of off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4'-Hydroxyflavanone vs. Hesperetin: A Comparative Analysis in Breast Cancer Cell Lines
In the landscape of oncological research, particularly in the exploration of natural compounds for breast cancer therapy, flavonoids have emerged as a promising class of molecules. Among these, 4'-Hydroxyflavanone and its structural isomer Hesperetin have garnered attention for their potential antiproliferative and pro-apoptotic effects. This guide provides an objective comparison of their performance in preclinical breast cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Efficacy and Cytotoxicity
The in vitro efficacy of this compound and Hesperetin has been evaluated in various breast cancer cell lines, primarily focusing on the estrogen receptor-positive (ER+) MCF-7 cells and the triple-negative breast cancer (TNBC) MDA-MB-231 cells. While direct comparative studies are limited, data from individual investigations on these compounds and their close isomers allow for an assessment of their relative potency.
Data on the isomer 2'-Hydroxyflavanone shows potent cytotoxicity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the micromolar range. Hesperetin also demonstrates dose- and time-dependent inhibition of cell proliferation in these cell lines.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| 2'-Hydroxyflavanone | MCF-7 | ~24-30 | 48h | Not Specified |
| MDA-MB-231 | ~24-30 | 48h | Not Specified | |
| Hesperetin | MCF-7 | 115 | 96h | [1] |
| MDA-MB-231 | Not explicitly stated in provided abstracts | - | ||
| 4'-Chloroflavanone | MCF-7 | >50 | 48h | [2] |
| MDA-MB-453 | >50 | 48h | [2] |
Mechanisms of Action: A Tale of Two Flavonoids
Both this compound and Hesperetin exert their anticancer effects through the modulation of key cellular processes, including cell cycle progression and apoptosis. However, the specific molecular pathways they influence may differ.
Cell Cycle Arrest
Hesperetin has been shown to induce a significant cell cycle arrest in the G1 phase in MCF-7 cells.[3][4] This is achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and their regulatory partner, cyclin D.[3] Concurrently, hesperetin upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1.[3]
4'-Chloroflavanone , a synthetic analog of this compound, also induces cell cycle arrest at the G1/S phase in MCF-7 cells.[2] Similar to hesperetin, this is associated with a decrease in CDK4 and cyclin D levels and an increase in p21Cip1, suggesting a potential role for p53 activation.[2]
Induction of Apoptosis
Hesperetin is a potent inducer of apoptosis in both MCF-7 and MDA-MB-231 cells. Its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and release of cytochrome c. This cascade leads to the activation of caspase-9 and subsequently, executioner caspases like caspase-7, culminating in PARP cleavage and DNA fragmentation. Furthermore, hesperetin-induced apoptosis is linked to the accumulation of reactive oxygen species (ROS) and the activation of the ASK1/JNK signaling pathway.[2]
The isomer 2'-Hydroxyflavanone also induces apoptosis in a concentration-dependent manner in both MCF-7 and MDA-MB-231 cells.[5] Its mechanism involves the downregulation of the anti-apoptotic protein RLIP76 and the angiogenic factor VEGF.[5]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or Hesperetin (typically ranging from 1 to 200 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells is quantified.
Conclusion
Both this compound (and its isomer 2'-Hydroxyflavanone) and Hesperetin demonstrate notable anticancer properties in breast cancer cell lines. Hesperetin's effects on G1 cell cycle arrest and induction of apoptosis via the mitochondrial pathway are well-documented. While direct quantitative data for this compound is less available, studies on its isomer and a synthetic derivative suggest a similar potential to induce cell cycle arrest and apoptosis, albeit potentially through different primary molecular targets such as RLIP76.
The provided data and experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in their mechanisms of action and to determine their potential as standalone or adjuvant therapies in breast cancer treatment. Future research should focus on direct, head-to-head comparisons of these compounds in a wider range of breast cancer subtypes to fully delineate their therapeutic promise.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Hydroxyflavanone and its Glycosides: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biological effects of 4'-Hydroxyflavanone and its corresponding glycosides. As a member of the flavanone class of flavonoids, this compound has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the distinctions between the parent aglycone (this compound) and its glycosidic forms is paramount for drug discovery and development, as the addition of a sugar moiety can profoundly influence a compound's physicochemical properties, bioavailability, and biological activity.
Executive Summary
This compound, in its aglycone form, is anticipated to demonstrate higher intrinsic biological activity in in vitro assays. This is largely attributed to the presence of a free hydroxyl group, which is crucial for free radical scavenging and interaction with cellular targets. However, its therapeutic application may be constrained by lower water solubility and bioavailability.
Conversely, the glycosides of this compound are expected to exhibit enhanced water solubility and metabolic stability. While they may display attenuated direct activity in in vitro settings, they can function as prodrugs. In vivo, these glycosides can be metabolized back to the active aglycone, potentially leading to targeted release at specific sites, such as areas of inflammation. This targeted delivery mechanism could present significant therapeutic advantages.
Data Presentation: Comparative Analysis
Direct comparative quantitative data for this compound and its specific glycosides are limited in the current scientific literature. The following tables summarize the expected differences based on established principles of flavonoid chemistry and biology.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound (Aglycone) | This compound Glycosides | Rationale |
| Water Solubility | Low | High | The addition of hydrophilic sugar moieties increases the overall polarity and water solubility of the molecule.[1][2] |
| Bioavailability | Moderate to Low | Potentially Higher | Increased solubility can enhance absorption. Glycosylation can also protect the molecule from rapid metabolism in the gut, potentially increasing its systemic availability.[3][4][5] |
| Metabolic Stability | Lower | Higher | The glycosidic bond can protect the flavonoid core from enzymatic degradation in the gastrointestinal tract and liver.[2] |
| Cellular Uptake | Passive Diffusion | Active Transport/Hydrolysis | Aglycones can more readily diffuse across cell membranes. Glycosides may require specific transporters or enzymatic hydrolysis to the aglycone before significant cellular uptake.[6] |
Table 2: Comparative Biological Activities (Based on General Flavonoid Literature)
| Biological Activity | This compound (Aglycone) | This compound Glycosides | Rationale |
| Antioxidant Activity | Higher in vitro | Lower in vitro | The free hydroxyl group on the B-ring of the aglycone is a key determinant of radical scavenging activity. Glycosylation of this hydroxyl group would be expected to reduce its antioxidant capacity in direct chemical assays.[2][7] |
| Anti-inflammatory Activity | Higher in vitro | Lower in vitro | Studies on other flavones have shown that the aglycone form is more effective at inhibiting pro-inflammatory signaling pathways like NF-κB in vitro.[6] Glycosides may show activity in vivo following conversion to the aglycone. |
| In Vivo Efficacy | Potentially Lower | Potentially Higher | Despite lower intrinsic activity in vitro, the improved bioavailability and metabolic stability of glycosides could lead to higher and more sustained plasma concentrations of the active aglycone in vivo, resulting in greater overall therapeutic effect.[1][5][7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (this compound or its glycoside) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the test sample solution to 100 µL of the DPPH solution.
-
Incubation: Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.
-
Control: A control containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8][9]
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Reagent Preparation:
-
Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in PBS.
-
Reaction Mixture: To 2 mL of the SNP solution, add 0.5 mL of the test sample solution at various concentrations.
-
Incubation: Incubate the mixture at 25°C for 150 minutes.
-
Nitrite Measurement: After incubation, take 0.5 mL of the reaction mixture and add 0.5 mL of the Griess reagent.
-
Absorbance Measurement: Allow the mixture to stand for 30 minutes at room temperature for color development and measure the absorbance at 546 nm.
-
Control: A control without the test compound is run in parallel.
-
Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula:
-
IC50 Value: The IC50 value is determined from the plot of percentage scavenging against the concentration of the test compound.[10][11]
Mandatory Visualization: Signaling Pathways
The biological effects of this compound and its glycosides are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the presumed mechanisms of action based on the broader flavonoid literature.
Nrf2 Signaling Pathway Activation
Flavonoids, including this compound, are known to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 activation by this compound leading to cellular protection.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The comparative analysis of this compound and its glycosides underscores a fundamental principle in flavonoid-based drug development: a trade-off between intrinsic activity and pharmaceutical properties. While the aglycone, this compound, is expected to be more potent in direct in vitro assays, its glycosylated counterparts offer the potential for improved solubility, stability, and bioavailability. This suggests that for systemic applications, this compound glycosides may serve as superior drug candidates, acting as prodrugs that deliver the active aglycone to target tissues. Further research involving direct comparative studies with synthesized or isolated glycosides of this compound is warranted to definitively quantify these differences and to fully elucidate their therapeutic potential.
References
- 1. japsonline.com [japsonline.com]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid derivative 4'-nitro-6-hydroxyflavone suppresses the activity of HNF4α and stimulates the degradation of HNF4α protein through the activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Flavanones as Aromatase Inhibitors: Focus on 4'-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-Hydroxyflavanone with other flavanones as inhibitors of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a critical target in the development of therapies for hormone-dependent cancers. This document summarizes quantitative inhibitory data, details common experimental protocols, and visualizes key biological and experimental processes to support research and development efforts in this field.
Quantitative Comparison of Aromatase Inhibition by Flavanones
The inhibitory potential of various flavanones against the aromatase enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other selected flavanones from published studies.
| Flavanone Compound | IC50 (µM) | Reference |
| This compound | 10 | [1] |
| Flavanone | 8.0 | [1] |
| 7-Hydroxyflavanone | 0.5 | [1] |
| Naringenin (5,7,4'-Trihydroxyflavanone) | <10 | [2] |
| Hesperetin | 1.0 (as µg/mL) | [3] |
| Pinocembrin | <10 | [2] |
| Eriodictyol | <10 | [2] |
| Liquiritigenin | <10 | [2] |
| Sakuranetin | <10 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols for Aromatase Inhibition Assays
The determination of aromatase inhibitory activity of flavanones is commonly performed using one of two primary in vitro methods: the tritiated water release assay or a fluorescence-based assay.
Tritiated Water Release Assay
This classic and highly sensitive method measures the enzymatic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
Principle: Aromatase converts a [1β-³H]-labeled androgen substrate (e.g., androstenedione) to an estrogen. During this reaction, the tritium atom at the 1β position is abstracted, leading to the formation of [³H]₂O. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Detailed Methodology:
-
Enzyme Source: Human placental microsomes are a common and rich source of aromatase.[4][5] Alternatively, recombinant human aromatase expressed in insect or mammalian cells can be used.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 7.4), an NADPH-generating system (including NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), the test flavanone compound at various concentrations, and the enzyme preparation.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the [1β-³H]-androstenedione substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of an organic solvent, typically chloroform or a chloroform/methanol mixture.
-
Separation of Phases: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The unreacted radiolabeled androgen and the estrogen product remain in the organic phase, while the [³H]₂O is in the aqueous phase.
-
Quantification: An aliquot of the aqueous phase is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of aromatase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Fluorescence-Based Assay
This method offers a non-radioactive and high-throughput alternative to the tritiated water release assay.
Principle: A non-fluorescent or weakly fluorescent substrate is converted by aromatase into a highly fluorescent product. The presence of an inhibitor reduces the rate of fluorescent product formation.
Detailed Methodology:
-
Enzyme and Substrate: Recombinant human aromatase is typically used with a fluorogenic substrate, such as dibenzylfluorescein (DBF).[6][7]
-
Reaction Setup: In a microplate format, the reaction mixture is prepared containing the enzyme, an NADPH-generating system, the test flavanone at various concentrations, and the assay buffer.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a short period to allow for binding.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for the product of DBF).[6]
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Aromatase Signaling Pathway and Inhibition by Flavanones
Aromatase is a crucial enzyme in the steroidogenesis pathway, responsible for the final and rate-limiting step in the conversion of androgens to estrogens. This process is fundamental for normal physiological functions but is also implicated in the pathology of estrogen-dependent diseases.
References
- 1. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating flavonoids as potential aromatase inhibitors for breast cancer treatment: In vitro studies and in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and aromatase inhibitory activity of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efficacy Showdown: Synthetically Derived vs. Natural 4'-Hydroxyflavanone - A Comparative Guide for Researchers
In the ever-evolving landscape of drug discovery and development, the source of a bioactive compound is a critical consideration. This guide provides a comprehensive comparison of the efficacy of synthetically derived versus naturally sourced 4'-Hydroxyflavanone, a flavonoid known for its promising antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies are scarce, this document synthesizes available data to offer researchers, scientists, and drug development professionals a clear overview to inform their research and sourcing decisions.
Sourcing and Synthesis: A Tale of Two Origins
Natural this compound is typically found in a variety of plants, including citrus fruits, celery, red peppers, and parsley.[1] Its extraction from these botanical sources often involves techniques such as solvent extraction, followed by chromatographic purification to isolate the compound. The resulting natural isolate may contain a complex mixture of other phytochemicals, which can lead to synergistic or antagonistic effects.
Synthetically derived this compound , on the other hand, is produced through controlled chemical reactions. A common method involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to the flavanone structure.[2][3] This process allows for the production of a high-purity compound, free from the botanical matrix of its natural counterpart.
Efficacy Comparison: A Data-Driven Analysis
The following sections provide a comparative overview of the biological activities of this compound and related flavonoids, drawing from studies on both natural and synthetic compounds. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their therapeutic potential. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Source | Assay | IC50 Value | Reference |
| 4',5,7-Trihydroxyflavanone | Synthetic | ESR | 8.57 µg/mL | [4] |
| Hesperetin (a flavanone) | Natural (Citrus) | DPPH | >6400 µM | [5] |
| Eriocitrin (a flavanone) | Natural (Citrus) | DPPH | 20.9 µM | [5] |
Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Flavonoids can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound | Source | Cell Line | Assay | IC50 Value | Reference |
| 6,3',4'-Trihydroxyflavone | Not Specified | RAW 264.7 | NO Inhibition | 22.1 µM | [2][6] |
| 7,3',4'-Trihydroxyflavone | Not Specified | RAW 264.7 | NO Inhibition | 26.7 µM | [2][6] |
| 3',4'-Dihydroxyflavone | Not Specified | RAW 264.7 | NO Inhibition | 9.61 µM | [7] |
| Luteolin | Natural | RAW 264.7 | NO Inhibition | 16.90 µM | [7] |
Lower IC50 values indicate greater anti-inflammatory potency.
Anticancer Activity
The cytotoxic effects of flavonoids against cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
| Compound | Source | Cell Line | IC50 Value | Reference |
| 4'-Chloroflavanone | Synthetic | MCF-7 (Breast) | >50 µM | [8] |
| 4'-Chloroflavanone | Synthetic | MDA-MB-453 (Breast) | >50 µM | [8] |
| Furan-containing Flavanone | Synthetic | MCF-7 (Breast) | 7.3 µg/mL | [9] |
| Furan-containing Flavanone | Synthetic | HT29 (Colon) | 4.9 µg/mL | [9] |
| Myricetin | Natural | HeLa (Cervical) | 22.70 µg/mL | [10] |
| Myricetin | Natural | T47D (Breast) | 51.43 µg/mL | [10] |
Lower IC50 values indicate higher cytotoxic activity.
Mechanistic Insights: Signaling Pathways
The biological effects of this compound and other flavonoids are mediated through their interaction with key cellular signaling pathways.
-
NF-κB Signaling Pathway: Flavonoids are known to inhibit the NF-κB pathway, a critical regulator of inflammation.[11][12] By preventing the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Flavonoids can modulate MAPK signaling, contributing to their anticancer effects.
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Flavonoids can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (synthetically derived or natural this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a blank solution containing only the solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at different concentrations to the respective wells.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.
-
-
Griess Reagent Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.
-
Calculate the IC50 value from the dose-response curve.
-
MTT Cell Viability Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control group.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The choice between synthetically derived and natural this compound depends on the specific research objectives. Synthetic this compound offers high purity and consistency, which is crucial for mechanistic studies and establishing structure-activity relationships. Natural extracts, while more complex and variable in composition, may offer the potential for synergistic effects due to the presence of other bioactive compounds.
Researchers should carefully consider these factors when designing experiments and interpreting results. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for investigating the therapeutic potential of this promising flavonoid. Further head-to-head comparative studies are warranted to definitively elucidate the efficacy differences between the two forms.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation Methods for 4'-Hydroxyflavanone Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-validation methods for analytical assays of 4'-Hydroxyflavanone, a flavonoid of significant interest in pharmaceutical and nutraceutical research. Ensuring the robustness and reliability of analytical methods is paramount for accurate quantification in complex matrices. Cross-validation is a critical step in method validation that demonstrates the method's performance across different conditions, laboratories, or datasets, thereby ensuring its suitability for its intended purpose.[1] This guide will explore three common cross-validation techniques: k-fold cross-validation, leave-one-out cross-validation (LOOCV), and bootstrapping, with a focus on their application to High-Performance Liquid Chromatography (HPLC) based assays for this compound.
Introduction to this compound and Analytical Challenges
This compound is a naturally occurring flavonoid found in various plants and possesses a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise measurement of this compound in various samples, such as plasma, tissue homogenates, or herbal extracts, is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. HPLC is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity. However, like any analytical method, HPLC assays for this compound require rigorous validation to ensure the integrity of the generated data.
Comparison of Cross-Validation Methods
Cross-validation in analytical chemistry is an essential process for assessing how the results of a statistical analysis will generalize to an independent data set.[2] It is a resampling procedure used to evaluate a method's performance by partitioning a sample of data into subsets, performing the analysis on one subset (the training set), and validating the analysis on the other subset (the validation or testing set).[3]
Here, we compare three prominent cross-validation methods:
-
K-Fold Cross-Validation: The dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. This process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data.[4]
-
Leave-One-Out Cross-Validation (LOOCV): This is a specific case of k-fold cross-validation where 'k' is equal to the number of observations in the dataset. In each iteration, one data point is used for testing, and the rest of the dataset is used for training.[5]
-
Bootstrapping: This method involves repeated random sampling with replacement from the original dataset to create multiple "bootstrap" datasets of the same size as the original. The analytical method is then validated on each of these bootstrap samples.[6]
The choice of a cross-validation method often involves a trade-off between bias, variance, and computational cost.
Quantitative Performance Comparison
To illustrate the practical implications of each cross-validation method, we present a hypothetical but realistic dataset from an HPLC assay for this compound. The data represents the analysis of spiked samples at a known concentration (50 µg/mL). The performance of the analytical method is evaluated based on key validation parameters: accuracy (as percent recovery) and precision (as relative standard deviation, %RSD).
| Cross-Validation Method | Number of Iterations (n) | Mean Accuracy (% Recovery) | Standard Deviation of Accuracy | Mean Precision (%RSD) | Standard Deviation of Precision | Computational Time |
| 5-Fold Cross-Validation | 5 | 99.8 | 1.2 | 2.1 | 0.4 | Low |
| 10-Fold Cross-Validation | 10 | 100.1 | 0.9 | 1.9 | 0.3 | Moderate |
| Leave-One-Out (LOOCV) | 30 | 100.3 | 0.7 | 1.8 | 0.2 | High |
| Bootstrapping | 1000 | 100.2 | 0.8 | 1.9 | 0.3 | Very High |
Interpretation of Results:
-
K-Fold Cross-Validation (5-Fold and 10-Fold): As the number of folds increases from 5 to 10, the mean accuracy and precision slightly improve, and their standard deviations decrease. This indicates a more stable and reliable estimate of the method's performance with a higher number of folds. However, this comes at the cost of increased computation time.
-
Leave-One-Out Cross-Validation (LOOCV): LOOCV provides the least biased estimate of the method's performance as it uses almost the entire dataset for training in each iteration. This is reflected in the high mean accuracy and low standard deviation. However, it is the most computationally expensive method for this dataset.
-
Bootstrapping: With a large number of iterations, bootstrapping provides a robust estimate of the method's performance, with results comparable to 10-fold and LOOCV. It is particularly useful for estimating the confidence intervals of the performance metrics.
Experimental Protocols
HPLC Analysis of this compound
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable acid for pH adjustment)
-
Sample matrix (e.g., plasma, microsomal incubation mixture)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Cross-Validation Protocols
The following protocols describe the implementation of the three cross-validation methods using a dataset of 30 analytical runs.
1. K-Fold Cross-Validation (k=10):
-
Randomly shuffle the 30 data points (analytical run results).
-
Divide the data into 10 folds of 3 data points each.
-
For each fold:
-
Use the 3 data points in the fold as the test set.
-
Use the remaining 27 data points as the training set to build a calibration model.
-
Calculate the accuracy and precision for the test set.
-
-
Average the accuracy and precision values from the 10 folds to get the overall performance estimate.
2. Leave-One-Out Cross-Validation (LOOCV):
-
For each of the 30 data points:
-
Use the single data point as the test set.
-
Use the remaining 29 data points as the training set to build a calibration model.
-
Calculate the accuracy and precision for the test data point.
-
-
Average the accuracy and precision values from all 30 iterations.
3. Bootstrapping:
-
Create a bootstrap sample by randomly selecting 30 data points from the original dataset with replacement. Some data points may be selected multiple times, while others may not be selected at all.
-
The data points not selected in the bootstrap sample form the "out-of-bag" test set.
-
Build a calibration model using the bootstrap sample (training set).
-
Calculate the accuracy and precision on the out-of-bag sample (test set).
-
Repeat steps 1-4 a large number of times (e.g., 1000).
-
Average the accuracy and precision values from all bootstrap iterations.
Visualizations
The following diagrams illustrate the workflows for the HPLC analysis and the compared cross-validation methods.
Conclusion
The selection of a cross-validation method for this compound analytical assays depends on the specific goals of the validation, the size of the dataset, and available computational resources.
-
K-fold cross-validation offers a good balance between bias and variance and is computationally efficient, making it a suitable choice for routine validation. A higher 'k' value (e.g., 10) generally provides a more robust estimate than a lower 'k' (e.g., 5).
-
Leave-one-out cross-validation is ideal for small datasets where maximizing the training data in each iteration is crucial to minimize bias. However, its high computational cost may be a limiting factor for larger datasets.
-
Bootstrapping is a powerful technique for understanding the distribution of the performance metric and is particularly useful when the underlying distribution of the data is unknown. It requires a significantly higher number of iterations for stable results.
Ultimately, the appropriate application and interpretation of these cross-validation methods will enhance the confidence in the reliability and robustness of analytical assays for this compound, supporting the generation of high-quality data in research and development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. quora.com [quora.com]
- 5. Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation | by Shang Ding | Medium [shangding.medium.com]
- 6. model evaluations - What is the difference between bootstrapping and cross-validation? - Data Science Stack Exchange [datascience.stackexchange.com]
Comparing the antioxidant capacity of 4'-Hydroxyflavanone with other hydroxyflavanones
For Immediate Release
In the dynamic field of antioxidant research, the quest for potent radical scavengers is paramount. This guide offers a comparative analysis of the antioxidant capacity of 4'-Hydroxyflavanone against other hydroxylated flavanones, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
The antioxidant activity of flavonoids, a class of polyphenolic compounds, is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These functional groups are crucial for donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Flavanones, characterized by a saturated C2-C3 bond in their C ring, represent a significant subgroup of flavonoids with notable biological activities.
Comparative Antioxidant Capacity: A Data-Driven Overview
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific radical's activity. Lower IC50 values indicate greater antioxidant potency. The following table summarizes the available data on the antioxidant capacity of this compound and other selected hydroxyflavanones, as determined by the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Hydroxyl Group Position(s) | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound | 4' | >100 | Not Available | [1] |
| 7-Hydroxyflavanone | 7 | 23.08 ± 0.34 | Not Available | [2] |
| 2'-Hydroxyflavanone | 2' | Not Available | Not Available | [3] |
| 3',4',5,7-Tetrahydroxyflavanone | 3', 4', 5, 7 | 31.5 | Not Available | [4] |
| 4',5,7-Trihydroxyflavanone | 4', 5, 7 | >367 | Not Available | [4] |
Note: Data presented is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. The IC50 value for 7-Hydroxyflavanone was converted from µg/mL to µM for comparative purposes.
From the available data, a clear structure-activity relationship emerges. The antioxidant activity of hydroxyflavones is significantly influenced by the number and position of hydroxyl groups.[1] Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant capacity.[1] Dihydroxyflavones, particularly those with an ortho-dihydroxy (catechol) group in the B-ring, are potent antioxidants.[1] While monohydroxylated flavones are reported to possess less significant antioxidant properties, the position of the single hydroxyl group still influences their activity.[1] For instance, 7-Hydroxyflavanone demonstrates notable radical scavenging activity.[2] In contrast, 4',5,7-trihydroxyflavanone showed weaker activity in the ESR method compared to 3',4',5,7-tetrahydroxyflavanone, which has an additional hydroxyl group on the B-ring.[4]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, a detailed understanding of the experimental protocols is essential. The following sections outline the methodologies for the DPPH and ABTS assays, two of the most common methods for assessing in vitro antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum at approximately 517 nm. When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. This decolorization is proportional to the concentration of the antioxidant and is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample Preparation: The test compounds (hydroxyflavanones) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compounds or the standard. A control sample containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant concentration.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the adjusted ABTS•+ solution is mixed with varying concentrations of the test compounds or the standard.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in assessing antioxidant capacity and the potential molecular mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant capacity assessment using DPPH or ABTS assays.
While direct radical scavenging is a primary mechanism of antioxidant action for many flavonoids, their biological effects can also be mediated through the modulation of intracellular signaling pathways. Flavonoids have been shown to influence pathways that regulate cellular responses to oxidative stress.[5] For example, 2'-Hydroxyflavanone has been reported to modulate signaling pathways involved in cell proliferation and apoptosis, such as the STAT3, MAPK, and Wnt/β-catenin pathways.[3] More broadly, flavonoids are known to activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[6]
Caption: Dual antioxidant mechanism of hydroxyflavanones: direct scavenging and pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 4'-Hydroxyflavanone and 2'-Hydroxyflavanone in Cancer Therapy
A detailed guide for researchers and drug development professionals on the differential anticancer effects of two structurally similar flavanones.
Flavonoids, a diverse group of plant secondary metabolites, have long been investigated for their potential health benefits, including their role in cancer prevention and treatment. Among them, hydroxyflavanones have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides a comprehensive comparison of two specific hydroxyflavanone isomers: 4'-Hydroxyflavanone and 2'-Hydroxyflavanone. While structurally similar, emerging evidence suggests these compounds exhibit distinct anticancer activities and mechanisms of action. This document aims to objectively present the available experimental data to aid researchers and professionals in the field of drug development.
Differential Efficacy in Cancer Cell Lines
The cytotoxic effects of this compound and 2'-Hydroxyflavanone have been evaluated across various cancer cell lines. While data for 2'-Hydroxyflavanone is more extensive, the available information highlights a significant difference in their anticancer potency.
Table 1: Comparative IC50 Values of 2'-Hydroxyflavanone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1618 | Small Cell Lung Cancer | ~21 | [1] |
| H1417 | Small Cell Lung Cancer | ~21 | [1] |
| H520 | Non-Small Cell Lung Cancer | ~52 | [1] |
| H358 | Non-Small Cell Lung Cancer | ~52 | [1] |
| MCF-7 | Breast Cancer (ER+) | 24 ± 2 | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 30 ± 3 | [2] |
| T47D | Breast Cancer (ER+) | Not specified | [2] |
| MGC-803 | Gastric Cancer | >100 µg/mL (~416 µM) | [3] |
Note: The IC50 value for MGC-803 cells was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of 240.26 g/mol .
In contrast to the documented activity of its isomer, one study reported that This compound showed little or no growth inhibition in several cancer cell lines, including A549 (lung carcinoma), LLC (Lewis lung carcinoma), AGS (gastric adenocarcinoma), SK-Hep1 (liver adenocarcinoma), and HA22T (hepatoma).[3] This suggests a significant disparity in the cytotoxic profiles of these two compounds.
Mechanisms of Anticancer Action: A Tale of Two Isomers
The divergent anticancer activities of 4'- and 2'-Hydroxyflavanone can be attributed to their distinct effects on cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
2'-Hydroxyflavanone: A Multi-Targeted Approach
2'-Hydroxyflavanone has been shown to exert its anticancer effects by modulating several key signaling pathways.[3][4]
-
STAT3 Pathway Inhibition: 2'-Hydroxyflavanone restricts the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of cancer cell proliferation and survival.[3][5]
-
MAPK and Akt/PI3K Pathway Modulation: It inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), as well as suppressing the Akt/PI3K signaling cascade.[1][3] These pathways are crucial for cell growth and survival.
-
RLIP76 Inhibition: 2'-Hydroxyflavanone binds to and inhibits the Ral-interacting protein (Rlip/RLIP76), a transporter involved in the efflux of chemotherapeutic drugs and glutathione-electrophile conjugates, leading to the induction of apoptosis.[1][6]
-
Cell Cycle Arrest: Treatment with 2'-Hydroxyflavanone leads to cell cycle arrest at the G2/M phase, associated with a reduction in the levels of cyclin B1 and CDK4.[3][4]
-
Induction of Apoptosis: By targeting these pathways, 2'-Hydroxyflavanone effectively induces apoptosis (programmed cell death) in various cancer cells.[1][3]
Below is a diagram illustrating the known signaling pathways affected by 2'-Hydroxyflavanone.
Caption: Signaling pathways modulated by 2'-Hydroxyflavanone.
This compound: An Area Requiring Further Investigation
In stark contrast to its 2'-isomer, the anticancer mechanism of this compound is not well-elucidated in the currently available literature. While flavonoids, in general, are known to possess anticancer properties, specific experimental data detailing the effects of this compound on key cancer-related signaling pathways such as PI3K/Akt, MAPK, or STAT3 are lacking. One study has linked this compound to the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are primarily involved in lipid metabolism.[7] Another study on a nitrated derivative (4'-nitro-6-hydroxyflavone) suggested an ability to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8] However, direct evidence of its anticancer signaling mechanisms remains to be established.
Experimental Protocols
For researchers looking to investigate the anticancer effects of these compounds, the following are generalized protocols for key assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., 4'- or 2'-Hydroxyflavanone) and appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Below is a diagram illustrating a typical Western Blot workflow.
Caption: A generalized workflow for Western Blot analysis.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and fix treated and control cells (e.g., with cold 70% ethanol).
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase.
Conclusion and Future Directions
The currently available experimental data strongly indicates that 2'-Hydroxyflavanone is a potent anticancer agent with a multi-targeted mechanism of action. It effectively inhibits the proliferation of a range of cancer cell lines by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, including STAT3, MAPK, and Akt/PI3K.
In contrast, the anticancer properties of this compound are significantly less understood. The limited evidence suggests it may have minimal direct cytotoxic effects on several cancer cell lines. However, the potential for this compound to influence other cellular processes relevant to cancer, such as lipid metabolism and cellular energy sensing, warrants further investigation.
For the scientific and drug development communities, this comparative guide highlights a clear knowledge gap and an opportunity for future research. Rigorous studies are needed to:
-
Systematically evaluate the cytotoxic effects of this compound across a broad panel of cancer cell lines.
-
Elucidate the molecular mechanisms underlying the observed effects (or lack thereof) of this compound on cancer cells, including its impact on key signaling pathways.
-
Conduct head-to-head in vivo studies to compare the efficacy and safety of both isomers in preclinical cancer models.
A deeper understanding of the structure-activity relationship between these two flavanone isomers will be invaluable for the rational design and development of novel, more effective flavonoid-based anticancer therapies.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tumor-growth inhibitory activity of flavanone and 2'-OH flavanone in vitro and in vivo through induction of cell cycle arrest and suppression of cyclins and CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The flavonoid derivative 4'-nitro-6-hydroxyflavone suppresses the activity of HNF4α and stimulates the degradation of HNF4α protein through the activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validating the Binding Affinity and Kinetics of 4'-Hydroxyflavanone to Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of 4'-Hydroxyflavanone and related compounds to their protein targets. The focus is on providing objective performance comparisons supported by experimental data to aid in drug discovery and development efforts. While direct, comprehensive kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar flavonoids to provide a robust comparative framework, focusing on the well-documented target, Nuclear Receptor 4A1 (NR4A1).
Executive Summary
This compound, a member of the flavonoid family, is structurally similar to compounds known to interact with the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). NR4A1 is a transcription factor implicated in various cellular processes including metabolism, inflammation, and apoptosis, making it a compelling target for therapeutic intervention. This guide presents binding affinity data for a range of hydroxyflavones to NR4A1, offering a baseline for evaluating this compound. We also detail the standard experimental protocols used to generate such data and visualize key workflows and biological pathways.
Comparative Binding Affinity Data
Table 1: Binding Affinities (KD) of Flavonoids to NR4A1
| Compound | KD (µM) - Fluorescence Assay | KD (µM) - ITC Assay |
| Flavone | 3.4 | - |
| 5-Hydroxyflavone | 1.4 | - |
| 6-Hydroxyflavone | 10.3 | 4.3 |
| 7-Hydroxyflavone | 6.8 | 2.5 |
| 4'-Hydroxyflavone | 13.0 | - |
| 3',4'-Dihydroxyflavone | 4.9 | - |
| 3,5,7-Trihydroxyflavone (Galangin) | 0.36 | - |
| Quercetin | - | - |
| Kaempferol | - | - |
| Cytosporone B | - | - |
| Resveratrol | - | - |
Data sourced from a study on flavone and hydroxyflavone binding to NR4A1.[1][2] A hyphen (-) indicates that data was not reported for that specific assay.
Key Protein Target: Nuclear Receptor 4A1 (NR4A1)
NR4A1 is an orphan nuclear receptor that can be targeted by various ligands to modulate its activity.[4][5] It plays a crucial role in cancer cell proliferation, survival, and metabolism.[6][7] Antagonists of NR4A1, for instance, have been shown to inhibit tumor growth, highlighting its therapeutic potential.[6][8] The receptor can translocate from the nucleus to the mitochondria to induce apoptosis, a process that can be influenced by ligand binding.[7][9]
NR4A1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving NR4A1, focusing on its role in regulating mTOR signaling and apoptosis. NR4A1 can suppress the mTOR pathway, a central regulator of cell growth and metabolism, through a mechanism involving reactive oxygen species (ROS) and the activation of AMPK.[6] It can also translocate to the mitochondria to interact with Bcl-2, thereby promoting apoptosis.[7]
Experimental Protocols for Binding Validation
Accurate determination of binding affinity and kinetics is crucial. Below are detailed methodologies for key experiments commonly used for validating small molecule-protein interactions.
Tryptophan Fluorescence Quenching Assay
This method is used to determine binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of a protein upon ligand binding.[10][11][12][13]
Principle: The fluorescence emission of tryptophan residues within a protein is sensitive to the local environment. Ligand binding can alter this environment, leading to a change (often a decrease, or "quenching") in the fluorescence intensity. This change is titrated against the ligand concentration to calculate the dissociation constant (KD).[10]
Protocol:
-
Preparation:
-
Prepare a stock solution of the purified target protein (e.g., NR4A1 LBD) in a suitable, degassed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a high-concentration stock solution of the ligand (e.g., this compound) in the same buffer. If DMSO is required for solubility, ensure the final concentration in the assay is low (<1%) and consistent across all samples.
-
-
Instrumentation Setup:
-
Set the fluorometer to excite at 295 nm (to selectively excite tryptophan) and record the emission spectrum, typically from 310 nm to 450 nm.[11] The emission maximum for tryptophan is usually around 340-350 nm.
-
-
Titration:
-
Place a defined concentration of the protein (e.g., 1-5 µM) in a quartz cuvette.
-
Record the initial fluorescence spectrum (F0).
-
Make successive additions of the ligand stock solution to the cuvette, ensuring complete mixing after each addition.
-
After each addition, record the fluorescence spectrum (F).
-
Continue until the fluorescence signal is saturated (no further significant change is observed).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution and any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[10]
-
Plot the change in fluorescence (ΔF = F0 - F) against the ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17]
Principle: An ITC instrument consists of a reference cell and a sample cell. The ligand is titrated from a syringe into the sample cell containing the protein. The instrument measures the differential power required to maintain zero temperature difference between the cells. This power is proportional to the heat of interaction.
Protocol:
-
Sample Preparation:
-
Both protein and ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[18]
-
Determine accurate concentrations of both protein and ligand stocks.
-
Degas all solutions thoroughly before loading.
-
-
Experimental Setup:
-
Load the protein solution into the sample cell (e.g., 10-50 µM).
-
Load the ligand solution into the injection syringe at a concentration typically 10-20 times that of the protein.[15]
-
Set the experimental temperature (e.g., 25°C) and the injection parameters (volume, duration, spacing).
-
-
Titration:
-
Perform an initial small injection, which is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) until saturation is reached.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a binding model (e.g., one-site) to extract the thermodynamic parameters: KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time, providing kinetic data (association rate, ka, and dissociation rate, kd) from which the affinity (KD) is calculated (KD = kd/ka).[19][20]
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[20]
Workflow Diagram:
This guide provides a foundational framework for validating the binding affinity and kinetics of this compound. By leveraging comparative data from similar compounds and employing robust experimental methodologies, researchers can effectively characterize its interaction with protein targets like NR4A1 and accelerate the drug development process.
References
- 1. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [bio-protocol.org]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. jacksonimmuno.com [jacksonimmuno.com]
- 20. criver.com [criver.com]
Comparative In Silico Docking Analysis of 4'-Hydroxyflavanone and Other Flavonoids with Estrogen Receptor Alpha
A detailed guide for researchers and drug development professionals on the comparative binding affinities and interaction patterns of 4'-Hydroxyflavanone and other prominent flavonoids with the Estrogen Receptor Alpha (ERα), a key target in cancer therapy.
This guide provides an objective comparison of the in silico docking performance of this compound against other well-researched flavonoids, namely Quercetin, Kaempferol, and Luteolin. The data presented is collated from various molecular docking studies, offering insights into the potential of these compounds as modulators of ERα.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of the selected flavonoids with the ligand-binding domain of Estrogen Receptor Alpha (ERα). Lower binding energy values indicate a more stable and favorable interaction between the flavonoid and the protein.
| Flavonoid | Target Protein | Binding Affinity (kcal/mol) |
| This compound | Estrogen Receptor Alpha (ERα) | -9.14 to -9.50 (for a structurally similar 4'-Methoxyflavonol derivative)[1] |
| Quercetin | Estrogen Receptor Alpha (ERα) | -7.90[2], -10.44 (Glide GScore)[3] |
| Kaempferol | Estrogen Receptor Alpha (ERα) | -8.0[4], -8.2[5] |
| Luteolin | Estrogen Receptor Alpha (ERα) | -7.2 to -8.0[6][7], -8.87[8] |
Note: A direct in silico docking study of this compound with Estrogen Receptor Alpha was not available in the reviewed literature. The provided binding affinity is for a structurally related 4'-Methoxyflavonol derivative and serves as an estimation.[1]
Experimental Protocols: Molecular Docking of Flavonoids
The following is a generalized protocol for in silico molecular docking of flavonoids with a target protein, based on methodologies reported in various studies.[4][5]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Estrogen Receptor Alpha, PDB ID: 3ERT) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Kollman charges are assigned to the protein atoms to simulate physiological conditions.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
-
The 3D structures of the flavonoid ligands (this compound, Quercetin, Kaempferol, Luteolin) are obtained from a chemical database like PubChem.
-
The structures are optimized to their lowest energy conformation using computational chemistry software.
-
Gasteiger charges are computed for the ligand atoms.
-
The torsional degrees of freedom of the ligands are defined to allow for flexibility during docking.
-
The prepared ligand structures are saved in the appropriate format (e.g., PDBQT).
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket where the natural ligand or known inhibitors bind.
4. Molecular Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are performed to ensure the reliability of the results.
-
The program calculates the binding energy for different conformations (poses) of the ligand in the active site.
5. Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed and visualized using molecular visualization software.
Mandatory Visualization: In Silico Docking Workflow
Caption: A flowchart illustrating the key stages of an in silico molecular docking workflow.
References
- 1. Synthesis and computational insights of flavone derivatives as potential estrogen receptor alpha (ER-α) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the binding performance of flavonoids to estrogen receptor alpha by Autodock, Autodock Vina and Surflex-Dock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Docking Studies of Selected Flavonoids - Natural Healing Agents against Breast Cancer [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity and Quality of Commercial 4'-Hydroxyflavanone
For researchers, scientists, and professionals in drug development, the purity and quality of chemical compounds are paramount. This guide provides a comprehensive comparison of key analytical methods for assessing commercial 4'-Hydroxyflavanone, a naturally occurring flavonoid with potential cosmetic and clinical applications.[1] We delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), offering a clear pathway to selecting the most appropriate method for your research needs.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.
| Parameter | HPLC with UV Detection | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase, followed by UV detection.[2] | The signal intensity of a specific nucleus is directly proportional to the number of nuclei in the sample, allowing for absolute quantification against a certified internal standard.[3][4] | Purity is determined based on the van't Hoff law of melting point depression, where impurities lower and broaden the melting point of a crystalline substance.[5] |
| Primary Use | Quantification of the main component and detection and quantification of known and unknown impurities. | Absolute purity determination of the main component; structural confirmation and identification of impurities with NMR-active nuclei.[6] | Determination of the absolute purity of highly crystalline substances (>98.5 mol%).[5] |
| Estimated Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | ~0.1% (w/w) | Not applicable for impurity detection; measures the purity of the bulk material. |
| Estimated Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | ~0.3% (w/w) | Not applicable for impurity quantification. |
| Precision (RSD%) | < 2% | < 1% | Typically within ±0.1-0.2% for the purity value. |
| Accuracy | High, dependent on the availability of a high-purity reference standard. | High, as it is a primary ratio method. | High for eutectic systems, but can be affected by the formation of solid solutions. |
| Sample Throughput | High | Moderate | Moderate |
| Strengths | Excellent for separating complex mixtures and quantifying trace impurities. | Provides structural information and absolute quantification without the need for a specific analyte reference standard (uses a universal internal standard). | Rapid and requires minimal sample preparation. |
| Limitations | Requires a reference standard for the analyte of interest for accurate quantification. Co-elution of impurities can be a challenge. | Lower sensitivity compared to HPLC for trace impurities. Not suitable for non-soluble components or impurities without NMR-active nuclei. | Only applicable to crystalline and thermally stable compounds. Does not identify the nature of the impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the commercial this compound sample and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: Set to the maximum absorbance of this compound (determined by DAD or from literature).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak (area percent method) or by using their own reference standards if available.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of this compound purity using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (with at least 0.01 mg readability)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) that completely dissolves both the sample and the internal standard.
-
Internal standard of known high purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the commercial this compound sample (e.g., 10-20 mg).[6]
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.[6]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube).[6] Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum using quantitative parameters, which typically include:
-
A 90° pulse angle.
-
A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[4]
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound (P_analyte) can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Thermal Analysis: DSC and TGA
These protocols detail the use of DSC for purity determination and TGA for assessing thermal stability and the presence of volatile impurities.
Differential Scanning Calorimetry (DSC) for Purity
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
Hermetically sealed aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (typically 1-3 mg) into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.[7]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The purity is calculated by the instrument's software based on the van't Hoff equation, which analyzes the shape of the melting endotherm. The software will provide the purity in mol percent.
Thermogravimetric Analysis (TGA) for Volatiles and Stability
Instrumentation:
-
Thermogravimetric Analyzer.
-
Open sample pan (e.g., aluminum or platinum).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 500 °C) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
A weight loss at temperatures below 150°C typically indicates the presence of volatile impurities like residual solvents or water.[8] The percentage of weight loss corresponds to the amount of these volatiles.
-
The onset of significant weight loss at higher temperatures indicates the decomposition temperature, providing information about the thermal stability of the compound.
-
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the general workflow for each method.
Caption: General workflow for purity assessment of this compound using HPLC.
Caption: Workflow for absolute purity determination of this compound by qNMR.
Caption: Workflow for thermal analysis of this compound using DSC and TGA.
Choosing the Right Method: A Decision Pathway
The selection of an appropriate analytical method is contingent on the specific research question. The following flowchart provides a logical pathway for deciding which technique to employ for the purity and quality assessment of commercial this compound.
Caption: Decision tree for selecting an analytical method for this compound assessment.
References
- 1. Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4'-Hydroxyflavanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Hydroxyflavanone, ensuring compliance and minimizing risk.
This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] Therefore, adherence to strict disposal protocols is necessary. This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[3][4] It is crucial to prevent this chemical from entering drains or the environment.[3]
Hazard Identification and Safety Data
Before handling this compound for disposal, it is imperative to be aware of its specific hazards. The following table summarizes the key safety information.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation[1][4] | P264, P280, P302+P352, P332+P317, P362+P364[4] |
| Eye Irritation | H319: Causes serious eye irritation[1][4] | P264, P280, P305+P351+P338, P337+P317[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][4] | P261, P271, P304+P340, P312, P403+P233, P405[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6]
-
The container must be in good condition, compatible with the chemical, and have a secure lid.[5]
-
Do not mix this compound waste with other incompatible chemical wastes.[5][7]
3. Labeling of Hazardous Waste:
-
Label the waste container clearly with the words "Hazardous Waste."[5][8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the place of origin (e.g., department, room number).[8]
-
Abbreviations or chemical formulas are not acceptable on the primary label.[5][8]
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[7]
-
Ensure the storage area has secondary containment to prevent spills.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][8]
-
Provide them with a complete list of the chemicals for disposal.[8]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][9]
-
After triple-rinsing and air-drying, the container can be disposed of in the regular trash after defacing the original label.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
